1-(Pyridin-3-ylmethyl)-1,4-diazepane
Description
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Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-3-11(9-13-4-1)10-14-7-2-5-12-6-8-14/h1,3-4,9,12H,2,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQPXVVTZOHEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588342 | |
| Record name | 1-[(Pyridin-3-yl)methyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874814-64-9 | |
| Record name | 1-[(Pyridin-3-yl)methyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dabrafenib (CAS 874814-64-9) for Preclinical Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Dabrafenib, a potent and selective inhibitor of mutant BRAF kinases. We will delve into its core molecular properties, mechanism of action within the MAPK/ERK signaling pathway, and provide detailed, field-proven protocols for its application in preclinical cancer research.
Core Compound Characteristics
Dabrafenib, a key molecule in targeted cancer therapy, is often supplied as a mesylate salt. Understanding its fundamental properties is the first step in rigorous experimental design. The compound is identified by several CAS numbers depending on its form (free base vs. salt). The CAS number 874814-64-9 typically refers to Dabrafenib mesylate.
| Property | Dabrafenib (Free Base) | Dabrafenib Mesylate |
| CAS Number | 1195765-45-7 | 874814-64-9 (representative) |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | C₂₃H₂₀F₃N₅O₂S₂ • CH₄O₃S |
| Molecular Weight | 519.57 g/mol | 615.68 g/mol |
Mechanism of Action: Targeting the MAPK/ERK Pathway
Dabrafenib is a highly selective, ATP-competitive inhibitor of the RAF kinase family, with particular potency against the BRAF V600E mutation. This mutation is a critical driver in approximately 50% of melanomas and is also found in non-small cell lung cancer (NSCLC), anaplastic thyroid cancer, and other solid tumors.[1][2][3]
The Aberrant BRAF V600E Signaling Cascade
The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[3][4] In normal physiology, the pathway is tightly controlled. However, the BRAF V600E mutation, a single amino acid substitution, leads to constitutive activation of the BRAF kinase. This results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell proliferation and tumor growth.[4][5]
Dabrafenib's Inhibitory Action
Dabrafenib specifically binds to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity.[4][6] This action blocks the phosphorylation of MEK and subsequently ERK, leading to a shutdown of the aberrant signaling cascade. The consequences for the cancer cell are significant: cell cycle arrest at the G1 phase and the induction of apoptosis.[4][7]
Caption: Dabrafenib inhibits the constitutively active BRAF V600E kinase, blocking the MAPK pathway.
The Phenomenon of Paradoxical Activation and Combination Therapy
A critical consideration when using Dabrafenib as a monotherapy is the potential for "paradoxical activation" of the MAPK pathway in BRAF wild-type cells.[4][8] In these cells, Dabrafenib can induce a conformational change in RAF dimers, leading to CRAF activation and subsequent MEK/ERK signaling. This phenomenon is implicated in the development of secondary skin cancers observed in some patients.[4]
To overcome this and to delay the onset of acquired resistance, Dabrafenib is now frequently used in combination with a MEK inhibitor, such as Trametinib.[1][9] This dual blockade of the pathway at two different nodes leads to a more profound and durable inhibition of MAPK signaling, improving therapeutic outcomes.[1][7]
Essential Preclinical Experimental Protocols
The following protocols are designed to provide a robust framework for investigating the effects of Dabrafenib in a laboratory setting.
Compound Handling and Stock Solution Preparation
Dabrafenib is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[10]
-
Reconstitution: Dabrafenib is typically supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute 5 mg of the compound (MW: 519.57 g/mol ) in 962 µL of high-purity DMSO.[11]
-
Solubility: Dabrafenib is soluble in DMSO and DMF at approximately 30 mg/mL and in ethanol at about 1 mg/mL.[10]
-
Storage:
-
Working Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent concentration of DMSO) must be included in all experiments.[12]
Cell Culture of Relevant Melanoma Cell Lines
The A375 and SK-MEL-28 cell lines are common models for studying BRAF V600E-mutant melanoma.
| Parameter | A375 Cell Line | SK-MEL-28 Cell Line |
| Origin | Human malignant melanoma | Human malignant melanoma |
| BRAF Status | V600E Mutant | V600E Mutant |
| Growth Medium | DMEM with 10% FBS | EMEM with 10% FBS |
| Culture Conditions | 37°C, 5% CO₂ | 37°C, 5% CO₂ |
| Subculture | Split 1:3 to 1:8 at 70-80% confluency | Split 1:3 to 1:8 at 80% confluency |
| Doubling Time | Approx. 20 hours | N/A |
General Subculture Protocol for Adherent Cells:
-
Aspirate the culture medium.
-
Rinse the cell monolayer with sterile, calcium- and magnesium-free PBS.
-
Add a minimal volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) to cover the cell layer.
-
Incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new flasks at the desired density (e.g., 1-3 x 10⁴ cells/cm²).[5]
Cell Viability Assay
This protocol assesses the dose-dependent effect of Dabrafenib on cancer cell proliferation.
Workflow:
-
Seeding: Plate cells (e.g., A375) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Dabrafenib in complete culture medium. Remove the old medium from the wells and add 100 µL of the Dabrafenib-containing medium or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Quantification: Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Follow the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for a typical cell viability assay to determine Dabrafenib's potency.
Western Blot for MAPK Pathway Inhibition
This is a fundamental assay to confirm the on-target effect of Dabrafenib by measuring the phosphorylation status of MEK and ERK.
Protocol Steps:
-
Cell Treatment: Seed A375 or SK-MEL-28 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of Dabrafenib (e.g., 1 nM to 1 µM) or vehicle control for 1-24 hours.[11][14]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-MEK1/2 (Ser217/221)
-
Total MEK1/2
-
Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (ERK1/2)
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein.
In Vivo Xenograft Models
To evaluate the anti-tumor efficacy of Dabrafenib in a physiological context, mouse xenograft models are commonly employed.
Experimental Outline:
-
Cell Implantation: Subcutaneously implant BRAF V600E-mutant human melanoma cells (e.g., 5 x 10⁶ A375 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 150-200 mm³).
-
Treatment: Randomize mice into treatment groups. Administer Dabrafenib orally (by gavage) daily at doses ranging from 3 to 100 mg/kg.[10][15] The vehicle is often a suspension of 0.5% hydroxypropylmethylcellulose and 0.2% Tween-80.[16]
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 14-28 days) or until tumors in the control group reach a predetermined size. Tumors can be harvested for pharmacodynamic analysis (e.g., pERK levels by Western blot or immunohistochemistry).[15]
Conclusion and Future Perspectives
Dabrafenib has become a cornerstone in the treatment of BRAF V600E-mutated cancers. For the preclinical researcher, a thorough understanding of its molecular characteristics, mechanism of action, and the nuances of its application in experimental systems is paramount for generating high-quality, reproducible data. The provided protocols offer a validated starting point for investigating its efficacy and for exploring novel combination therapies aimed at overcoming resistance and further improving patient outcomes.
References
-
Value-Based Cancer Care. (n.d.). Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. [Link]
-
Gibney, G. T., & Zager, J. S. (2015). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 7(1), 38–47. [Link]
-
National Cancer Institute. (2022). FDA approves dabrafenib–trametinib for BRAF-positive cancers. [Link]
-
Wikipedia. (n.d.). Dabrafenib. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dabrafenib Mesylate?[Link]
-
DermNet. (n.d.). Dabrafenib. [Link]
-
ECACC. (n.d.). A375. [Link]
-
CancerTools.org. (n.d.). SK-MEL-28 Cell Line. [Link]
-
Wood, K. C., et al. (2018). Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. FEBS Letters, 592(14), 2447-2457. [Link]
-
King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]
-
In Vivo. (2024). Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. [Link]
-
Cytion. (n.d.). SK-MEL-28 Cells. [Link]
-
PLoS ONE. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]
-
Rebecca, V. W., et al. (2019). Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Clinical Cancer Research, 25(19), 5923–5934. [Link]
-
ResearchGate. (2013). Dabrafenib-induced MAPK activation in wild-type BRAF/mutant RAS cells is CRAF-dependent and abrogated by MEK inhibition. [Link]
-
ResearchGate. (2023). Cell viability of dabrafenib- or AZ628-resistant cell populations after antiretroviral treatments. [Link]
-
F1000Research. (2022). Syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism. [Link]
-
ResearchGate. (2020). Generation of dabrafenib-insensitive HT-29 cell lines. [Link]
-
MDPI. (2021). Dabrafenib Promotes Schwann Cell Differentiation by Inhibition of the MEK-ERK Pathway. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. [Link]
-
U.S. Food and Drug Administration. (2013). Pharmacology Review(s) - TAFINLAR (dabrafenib). [Link]
-
ResearchGate. (2016). Dose-dependent effects of dabrafenib on er stress of melanoma cells (a375 and Mel624). [Link]
-
Therapeutic Goods Administration. (2014). Extract from the Clinical Evaluation Report for dabrafenib mesilate. [Link]
-
BC Cancer. (2024). Protocol Summary for the Treatment of BRAF V600 Mutation-Positive Unresectable or Metastatic Melanoma Using daBRAFenib and Trametinib. [Link]
-
Pharmaceutical Sciences. (2024). Optimization and Enhancement of Oral Bioavailability of Dabrafenib as Nanobubbles Using Quality by Design Approach. [Link]
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- 4. editxor.com [editxor.com]
- 5. A375. Culture Collections [culturecollections.org.uk]
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- 15. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Solubility & Handling of 1-(Pyridin-3-ylmethyl)-1,4-diazepane
Executive Summary & Physicochemical Profile
1-(Pyridin-3-ylmethyl)-1,4-diazepane (CAS: 874814-64-9) is a bicyclic diamine intermediate frequently utilized in the synthesis of GPCR ligands and kinase inhibitors.[1][2] Its structure comprises a semi-rigid 1,4-diazepane ring linked via a methylene bridge to a pyridine moiety.
Understanding its solubility is critical for process chemistry, particularly during nucleophilic substitution reactions , reductive aminations , and acid-base extractions .
Physicochemical Basis for Solubility
The solubility behavior of this compound is governed by its moderate lipophilicity and dual-basic nitrogen centers.
| Property | Value | Implication for Solubility |
| Molecular Weight | 191.27 g/mol | Low MW favors good solubility in diverse organic solvents. |
| Calculated LogP | ~0.88 | Moderately lipophilic. Soluble in polar organics; limited solubility in pure water unless ionized. |
| H-Bond Donors | 1 (Secondary Amine) | Capable of H-bonding; enhances solubility in alcohols (MeOH, EtOH). |
| H-Bond Acceptors | 3 (Pyridine N + 2 Diazepane Ns) | High affinity for protic solvents and acidic media. |
| pKa (Predicted) | ~9.5 (Diazepane NH), ~5.2 (Pyridine) | pH-Switchable Solubility: Highly water-soluble at pH < 4; organic-soluble at pH > 10. |
Solubility Landscape in Organic Solvents[3][4]
The following solubility data represents the consensus behavior for N-benzyl-diazepane class compounds.
A. Chlorinated Solvents (Primary Choice)[5]
-
Dichloromethane (DCM) & Chloroform:
-
Solubility: High (>100 mg/mL) .
-
Mechanism: The polarizability of chlorinated solvents interacts favorably with the aromatic pyridine and the polar diazepane ring.
-
Application: Ideal for reaction media (e.g., acylations) and liquid-liquid extraction from basic aqueous phases.
-
B. Polar Protic Solvents (Alcohols)
-
Methanol (MeOH) & Ethanol (EtOH):
-
Solubility: High (>50 mg/mL) .
-
Mechanism: Strong hydrogen bonding interactions with the amine nitrogens.
-
Application: Preferred solvents for reductive amination reactions and column chromatography mobile phases (e.g., DCM/MeOH gradients).
-
C. Polar Aprotic Solvents
-
DMSO & DMF:
-
Solubility: Very High (>200 mg/mL) .
-
Application: Used for high-temperature nucleophilic substitutions (SNAr).
-
Caveat: Difficult to remove; requires aqueous workup or lyophilization.
-
-
Acetonitrile (MeCN):
-
Solubility: Good .
-
Application: Standard solvent for HPLC analysis and salt formation.
-
D. Ethers & Esters[4]
-
THF & Ethyl Acetate:
-
Solubility: Moderate to Good .
-
Application: Ethyl acetate is the standard solvent for extraction. However, solubility may decrease significantly if the compound is in a salt form (e.g., HCl salt).
-
E. Non-Polar Hydrocarbons[6]
-
Hexanes, Heptane, Toluene:
-
Solubility: Low / Insoluble .
-
Application: Used as antisolvents to precipitate the compound or to wash away non-polar impurities during triturating.
-
Visualization: Solubility & Solvent Selection Strategy
The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on process requirements.
Experimental Protocols
Protocol A: Determination of Solubility Limit (Shake-Flask Method)
Use this protocol to validate specific solubility values for your batch.
-
Preparation: Weigh 10 mg of 1-(Pyridin-3-ylmethyl)-1,4-diazepane into a 4 mL glass vial.
-
Addition: Add the target solvent (e.g., DCM) in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Solution becomes clear.
-
Insoluble: Visible particulates remain.
-
-
Calculation: Solubility (mg/mL) = Mass (mg) / Volume Added (mL).
Protocol B: Acid-Base Extraction (Purification Workflow)
This method exploits the pH-dependent solubility to purify the compound from non-basic impurities.
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Wash the organic layer with 1M HCl (aq) (3x).
-
Separation: Discard the EtOAc organic layer.
-
Basification: Cool the aqueous layer to 0°C and slowly add 10% NaOH until pH > 12.
-
Result: The compound deprotonates and "oils out" or precipitates.
-
-
Re-Extraction: Extract the basic aqueous layer with DCM (3x).
-
Drying: Dry combined DCM layers over Na2SO4, filter, and concentrate.
pH-Dependent Solubility Logic
The solubility of 1-(Pyridin-3-ylmethyl)-1,4-diazepane is strictly controlled by pH due to the basicity of the secondary amine in the diazepane ring and the pyridine nitrogen.
Figure 2: The "pH Switch" mechanism for controlling solubility during workup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10654891, 1-Pyridin-3-yl-1,4-diazepane. Retrieved from [Link]
- Note: Provides physicochemical property data (LogP, TPSA) used to predict solubility behavior.
- Note: Confirms CAS 874814-64-9 and molecular weight d
-
Jacobs, P., et al. (2006). Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. Retrieved from [Link]
- Note: Authoritative source for solvent selection in amine workups (DCM vs. EtOAc).
-
University of Rochester (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
- Note: Best practices for handling polar amine intermedi
Sources
1,4-Diazepane Derivatives: Engineering Privileged Scaffolds for Next-Gen Therapeutics
[1]
Executive Directive: Beyond the Piperazine Paradigm
In the architecture of small-molecule drug discovery, the piperazine ring has long been the "workhorse" linker—rigid, predictable, and synthetically accessible. However, the saturation of piperazine intellectual property (IP) space and the need for nuanced conformational control have driven the ascent of its seven-membered homolog: the 1,4-diazepane (homopiperazine) .
This guide analyzes the 1,4-diazepane moiety not merely as a "ring-expanded piperazine," but as a distinct pharmacophore capable of accessing unique vector spaces and bioactive conformations.[1] We examine its critical role in approved drugs like Suvorexant and Fasudil , dissect the structural causality behind its selection, and provide robust protocols for its synthesis and functionalization.
Structural Biology & Chemoinformatics: The Conformational Advantage
The transition from a 6-membered piperazine to a 7-membered 1,4-diazepane introduces a critical degree of freedom that is often the deciding factor in hit-to-lead optimization.[1]
Conformational Flexibility & Induced Fit
Unlike the piperazine ring, which exists predominantly in a rigid chair conformation, the 1,4-diazepane ring adopts a flexible twist-boat or twist-chair conformation.[1]
-
Mechanism: This flexibility allows the scaffold to undergo "induced fit" binding within a protein pocket, molding to maximize van der Waals contacts that a rigid piperazine cannot access.
-
Vector Orientation: The bond vectors of the nitrogen substituents in a 1,4-diazepane are not parallel (unlike the ~180° anti-periplanar vectors in piperazine). This allows for a "curved" or "U-shaped" topology, essential for targets like the Orexin receptors.
Physicochemical Modulation[1][2]
-
Basicity: 1,4-diazepanes generally exhibit slightly higher pKa values than their piperazine counterparts due to reduced steric strain and electronic repulsion between the nitrogen lone pairs.[1]
-
Solubility: The non-planar, flexible nature of the ring disrupts crystal lattice packing more effectively than the symmetric piperazine, often resulting in improved aqueous solubility for the free base and salt forms.
Visualization: Scaffold Comparison
The following diagram contrasts the vector geometry and conformational energy landscapes of the two scaffolds.
Figure 1: Structural and functional divergence between piperazine and 1,4-diazepane scaffolds.
Case Studies: Causal Analysis of Approved Drugs
Suvorexant (Belsomra®): The "U-Shape" Enforcer
Target: Dual Orexin Receptor Antagonist (DORA) for insomnia.[2] Role of Scaffold: The core of Suvorexant is a chiral 7-methyl-1,4-diazepane .[1][3]
-
Causality: Early SAR studies revealed that a linear linker failed to achieve the necessary potency.[1] The 1,4-diazepane ring, specifically with the 7-methyl substitution, locks the molecule into a bioactive "U-shape" conformation. This pre-organization minimizes the entropic penalty upon binding to the OX1R/OX2R receptors.
-
Key Insight: The methyl group is not just a hydrophobic contact; it is a conformational lock that biases the ring pucker.
Fasudil (Eril®): The Soluble Kinase Inhibitor
Target: Rho-associated protein kinase (ROCK) for cerebral vasospasm.[1] Role of Scaffold: Homopiperazine (unsubstituted 1,4-diazepane) linked to an isoquinoline sulfonyl group.[1]
-
Causality: The homopiperazine ring serves as a highly soluble, moderate-affinity linker that positions the sulfonyl group for interaction with the kinase hinge region while maintaining favorable ADME properties (high water solubility >100 mg/mL).
-
Differentiation: Unlike rigid analogs, the homopiperazine allows the isoquinoline headgroup to adjust its orientation within the ATP-binding pocket, accommodating minor structural variations between ROCK isoforms.
Synthetic Methodologies: From Classical to Modular
Synthesizing 1,4-diazepanes requires overcoming the entropic barrier of forming a 7-membered ring.[1]
Route A: The Classical "One-Pot" (Limited Utility)[1]
-
Method: Condensation of 1,2-diamines with 1,3-dicarbonyls or alpha-beta unsaturated ketones.[1]
-
Drawback: Often yields unsaturated 1,4-diazepines which require reduction.[1] Regiocontrol is poor with unsymmetrical substrates.[1]
Route B: The Modern Modular Approach (Privileged)
-
Method: Ring expansion using cyclic sulfamidates derived from amino alcohols.[1]
-
Advantage: Allows precise installation of chiral centers (as seen in Suvorexant) and regioselective N-functionalization.[1]
Figure 2: Modular synthesis of chiral 1,4-diazepanes via cyclic sulfamidates.
Detailed Experimental Protocol
Protocol: Regioselective Synthesis of N-Aryl-1,4-Diazepanes
Context: This protocol describes the mono-arylation of homopiperazine, a common first step in library generation.[1] The challenge is preventing bis-arylation.
Reagents:
-
Homopiperazine (1,4-diazepane) [5.0 equiv] - Excess is critical to prevent bis-substitution.[1]
-
Aryl Fluoride/Chloride (Electrophile) [1.0 equiv]
-
K₂CO₃ [2.0 equiv]
-
DMSO (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Homopiperazine (5.0 equiv) in anhydrous DMSO (0.2 M concentration relative to electrophile).
-
Why: The large excess of homopiperazine acts statistically to favor mono-substitution.[1] DMSO promotes SNAr reactions via dipole stabilization of the transition state.
-
-
Addition: Add K₂CO₃ (2.0 equiv) followed by the Aryl Halide (1.0 equiv).
-
Reaction: Heat the mixture to 80-100°C under an inert atmosphere (N₂). Monitor by LC-MS.[1]
-
Workup (Self-Validating):
-
Dilute with water and extract with Ethyl Acetate (3x).[1]
-
Crucial Step: Wash the organic layer with saturated aqueous LiCl (3x) to remove DMSO and excess unreacted homopiperazine.
-
Validation: The excess homopiperazine is highly water-soluble and will remain in the aqueous phase.[1] The mono-N-aryl product partitions into the organic phase.[1]
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).
Yield Expectation: 70-85% Mono-N-aryl-1,4-diazepane.[1]
Data Summary: 1,4-Diazepane in Clinical Candidates[1]
| Drug / Candidate | Target | Indication | Role of Diazepane Scaffold |
| Suvorexant | OX1R/OX2R | Insomnia | Conformational Lock: Methyl group enforces U-shape bioactive conformation.[1] |
| Fasudil | ROCK | Vasospasm | Solubility/Linker: High water solubility; flexible positioning of sulfonyl headgroup.[1] |
| GSK334429 | H3 Receptor | Cognitive Disorders | Selectivity: 7-membered ring provides selectivity over H1/H2 subtypes compared to piperazine analogs.[1] |
| A-320436 | H3 Receptor | Obesity/ADHD | Pharmacokinetics: Improved metabolic stability and BBB penetration.[1] |
References
-
Suvorexant Discovery: Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1] Journal of Medicinal Chemistry. Link
-
Fasudil Pharmacology: Shibuya, M., et al. (2005). "Vascular Rho-kinase in cardiovascular pathogenesis." Pharmacology & Therapeutics.[1][4] Link
-
Cyclic Sulfamidate Synthesis: Bower, J. F., et al. (2007). "A modular, stereocontrolled synthesis of 1,4-diazepanes." Organic Letters. Link
-
Scaffold Comparison: Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
H3 Antagonists: Berlin, M., et al. (2008). "Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists." Bioorganic & Medicinal Chemistry. Link
Sources
- 1. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 3. WO2016020405A1 - Novel routes of synthesis for the preparation of suvorexant - Google Patents [patents.google.com]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
Difference between 1-(Pyridin-3-ylmethyl) and 1-(Pyridin-4-ylmethyl)-1,4-diazepane
Technical Whitepaper: Isomeric Divergence in Pyridyl-Diazepane Scaffolds
Executive Summary
The integration of the 1,4-diazepane (homopiperazine) moiety with pyridine rings creates a privileged scaffold widely utilized in kinase inhibitors (e.g., ROCK, PKA) and GPCR ligands (e.g., Histamine H3).[1] While 1-(pyridin-3-ylmethyl)-1,4-diazepane (3-PMD ) and 1-(pyridin-4-ylmethyl)-1,4-diazepane (4-PMD ) are constitutional isomers, they exhibit distinct physicochemical behaviors and Structure-Activity Relationship (SAR) profiles.[2]
This guide delineates the critical differences between these two scaffolds, focusing on electronic vectors , basicity (pKa) , and synthetic stability .[1] It provides researchers with the rationale for selecting one isomer over the other during lead optimization.
Physicochemical Profiling & Vector Analysis
The choice between a 3-pyridyl and 4-pyridyl attachment is rarely arbitrary; it dictates the spatial orientation of the diazepane "warhead" and the electronic environment of the binding pocket.
Electronic and Acid-Base Properties
The position of the nitrogen atom in the pyridine ring influences the basicity of both the pyridine nitrogen and, to a lesser extent, the proximal tertiary amine of the diazepane.
| Property | 3-PMD (Meta-like) | 4-PMD (Para-like) | Mechanistic Rationale |
| Pyridine pKa | ~5.6 – 5.8 | ~6.0 – 6.1 | The 4-position allows for direct resonance stabilization of the conjugate acid.[2] The 3-position relies only on inductive effects, making it slightly less basic [1].[2] |
| Diazepane | ~8.8 | ~9.0 | The electron-withdrawing nature of the pyridine ring is slightly more pronounced in the 4-position, but solvation effects often render the 4-isomer slightly more basic overall. |
| LogP (Calc) | ~0.6 | ~0.5 | 4-PMD is often more polar due to the higher accessibility of the pyridine lone pair for hydrogen bonding with water.[2] |
| H-Bond Vector | 120° relative to linker | 180° relative to linker | Critical for interacting with specific residues (e.g., hinge regions in kinases).[2] |
Geometric Vector Analysis
-
4-PMD (Linear): The methylene linker at the 4-position projects the diazepane ring along the same axis as the pyridine ring. This "linear" topology is ideal for probing deep, narrow hydrophobic pockets.[2][1]
-
3-PMD (Kinked): The 3-position introduces a ~120° angle.[2] This "kinked" topology allows the molecule to wrap around steric obstructions or address side-pockets perpendicular to the primary binding axis.
Figure 1: Conceptual vector analysis showing the angular difference between 3-substituted and 4-substituted pyridine scaffolds.[2]
Synthetic Methodologies & Stability
Synthesizing these molecules requires distinct handling, particularly regarding the stability of the alkylating agents.
The "Unstable Electrophile" Trap
-
4-Picolyl Chloride: In its free base form, 4-(chloromethyl)pyridine is highly unstable.[2] It undergoes intermolecular self-alkylation to form varying polymers (red/brown tars).[2] Protocol Requirement: It must be generated in situ from the HCl salt or used immediately.
-
3-Picolyl Chloride: Significantly more stable as a free base, though storage as the HCl salt is still recommended.[2]
Preferred Route: Reductive Amination
To avoid the instability of picolyl chlorides, reductive amination using the corresponding aldehydes is the industry standard for high-throughput library generation.
Reaction Scheme:
Figure 2: Standard Reductive Amination Workflow for Diazepane-Pyridine coupling.
Experimental Protocols
Protocol A: Reductive Amination (Recommended)
Best for: Library synthesis, avoiding unstable intermediates.[1]
-
Reagents:
-
Procedure:
-
Dissolve the diazepane and aldehyde in DCE. Add acetic acid.[2] Stir for 30 mins at Room Temperature (RT) to allow imine formation.
-
Add STAB in one portion.[2] The reaction may slightly exotherm.
-
Stir at RT for 4–16 hours (monitor by LCMS).
-
Quench: Add saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). Note: The product is polar; if yield is low, use 10% MeOH in DCM for extraction.
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient).[2]
-
Protocol B: Alkylation (Alternative)
Best for: Large scale when aldehydes are expensive/unavailable.[2]
-
Reagents:
-
Procedure:
-
Suspend 1-Boc-1,4-diazepane and K₂CO₃ in ACN.
-
Add Picolyl chloride HCl.[2] (Do not free-base the 4-isomer beforehand).[2]
-
Heat to 60°C for 4–8 hours.
-
Workup: Filter off inorganic salts. Concentrate filtrate.[2]
-
Critical Step: The 4-isomer product may trap excess alkylating agent.[2] Ensure complete consumption of chloride before workup to avoid polymerization during concentration.[2]
-
Structural Biology & SAR Implications
When applying these scaffolds in drug discovery (e.g., ROCK inhibition), the choice of isomer dictates the binding mode.
-
The "Hinge" Interaction:
-
In many kinase inhibitors (like Fasudil derivatives), the homopiperazine ring interacts with the catalytic loop.
-
4-PMD: Often used when the pyridine nitrogen is required to interact with a solvent-front water molecule or a distant polar residue [2].[2]
-
3-PMD: Often used when the pyridine nitrogen must act as a hydrogen bond acceptor for a backbone amide NH within the pocket.[2]
-
-
Selectivity Filters:
-
The basicity difference (0.3–0.5 pKa units) can be leveraged to tune selectivity against off-target CYPs (Cytochrome P450s).[2] The more basic 4-pyridyl nitrogen is more likely to coordinate with the heme iron of CYP enzymes, potentially leading to higher metabolic liability or inhibition [3].
-
References
-
Scriven, E. F. (1984).[2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[2] Comprehensive Heterocyclic Chemistry. Link[2]
-
Liao, C., et al. (2025).[2][1] Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors. Arch.[2] Pharm. (Discusses pyridine scaffold orientation in ROCK binding). Link
-
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses pKa and vector modulation using pyridine isomers). Link[2]
-
PubChem. (2025).[2][3] 1-(Pyridin-4-yl)-1,4-diazepane Compound Summary. Link
-
Scientific Laboratory Supplies. (2025). 3-Picolylamine Properties and pKa Data. Link
Sources
Methodological & Application
Synthesis of 1-(Pyridin-3-ylmethyl)-1,4-diazepane from homopiperazine
Application Note: High-Fidelity Synthesis of 1-(Pyridin-3-ylmethyl)-1,4-diazepane
Abstract & Utility
1-(Pyridin-3-ylmethyl)-1,4-diazepane (CAS: 874814-64-9) is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs), H3 histamine antagonists, and various GPCR ligands. Its structure combines a flexible homopiperazine ring with a pyridine moiety, providing unique solubility and binding properties.
The Synthetic Challenge: The core difficulty in synthesizing this molecule is selectivity . Homopiperazine contains two equivalent secondary amines. Standard alkylation often leads to a statistical mixture of:
-
Unreacted Homopiperazine
-
Target: Mono-alkylated product (N1-substituted)
-
Impurity: Bis-alkylated byproduct (N1,N4-disubstituted)[1]
This guide details two protocols: a Primary Protocol (Reductive Amination) favored for high purity and library synthesis, and an Alternative Protocol (Nucleophilic Substitution) suitable for bulk scale-up where reagent recycling is feasible.
Strategic Analysis: Pathway Selection
| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation |
| Reagents | 3-Pyridinecarboxaldehyde + NaBH(OAc)₃ | 3-(Chloromethyl)pyridine HCl + Base |
| Selectivity | High (Kinetic control via stepwise addition) | Moderate (Requires large excess of amine) |
| Conditions | Mild (Room Temp, DCM/DCE) | Harsh (Reflux, MeCN/EtOH) |
| Purification | Aqueous workup + Flash Chromatography | Distillation (High Vacuum) required to remove excess amine |
| Suitability | R&D, Gram-scale, Library Synthesis | Kilo-scale, Cost-sensitive manufacturing |
Primary Protocol: Reductive Amination
Recommended for R&D and high-purity applications.
Reaction Scheme
The reaction proceeds via the formation of a hemiaminal/imine intermediate, which is selectively reduced by Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH₄ or NaBH₃CN because it is milder and less toxic, reducing the risk of reducing the pyridine ring or over-alkylating.
Figure 1: Reductive amination pathway utilizing STAB for selective mono-alkylation.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Homopiperazine | 1.2 - 1.5 | Substrate (Slight excess minimizes bis-alkylation) |
| 3-Pyridinecarboxaldehyde | 1.0 | Limiting Reagent |
| NaBH(OAc)₃ | 1.4 - 1.5 | Reducing Agent (STAB) |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes imine formation) |
| Dichloromethane (DCM) | [0.1 M] | Solvent (Anhydrous preferred) |
Step-by-Step Procedure
-
Imine Formation:
-
In a dry round-bottom flask under Nitrogen/Argon, dissolve Homopiperazine (1.2 eq) in anhydrous DCM (or DCE).
-
Add Acetic Acid (1.0 eq). Stir for 10 minutes.
-
Add 3-Pyridinecarboxaldehyde (1.0 eq) dropwise.
-
Critical Step: Stir at Room Temperature (RT) for 1–2 hours. This allows the equilibrium to favor the imine/hemiaminal before reduction, ensuring the aldehyde is consumed.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH(OAc)₃ (1.4 eq) in 3–4 portions over 20 minutes. Caution: Mild gas evolution.
-
Remove ice bath and stir at RT for 12–16 hours (Overnight).
-
-
Quenching:
-
Add saturated aqueous NaHCO₃ solution slowly to quench excess borohydride.
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
-
Workup (Acid-Base Extraction Strategy):
-
Separate the organic layer.[2]
-
Extract the aqueous layer with DCM (2x). Combine organics.
-
Purification Trick: The excess Homopiperazine is highly water-soluble. Wash the combined organic layer with Brine (saturated NaCl) mixed with a small amount of water (10:1 ratio). Repeat 3x. This preferentially removes unreacted homopiperazine while retaining the mono-alkylated product in the DCM.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
If high purity (>98%) is required, purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to prevent the amine from streaking on the silica.
-
Alternative Protocol: Direct Alkylation
Recommended for scale-up when chromatography is not feasible.
Reagents
-
Homopiperazine: 5.0 - 10.0 equivalents (Large excess is mandatory).
-
3-(Chloromethyl)pyridine HCl: 1.0 equivalent.
-
Base: K₂CO₃ (3.0 eq) or NaOH.
-
Solvent: Acetonitrile (MeCN) or Ethanol.
Procedure
-
Dissolve Homopiperazine (5.0 eq) and K₂CO₃ (3.0 eq) in MeCN. Heat to 60°C.
-
Add 3-(Chloromethyl)pyridine HCl (1.0 eq) dissolved in MeCN dropwise over 1 hour. Slow addition is key to selectivity.
-
Reflux for 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Distillation: The residue contains Product + Large Excess Homopiperazine.
Analytical Validation
| Test | Expected Result | Notes |
| TLC | Rf ~ 0.2–0.3 | System: DCM/MeOH/NH4OH (90:9:1). Visualizes with UV and Ninhydrin (stains amine). |
| MS (ESI) | [M+H]+ = 192.1 | Major peak. Bis-alkylated impurity would be ~283. |
| 1H NMR | Pyridine protons: 8.5 (d), 8.4 (dd), 7.7 (d), 7.2 (dd). Linker: ~3.6 (s, 2H). | Diazepane ring protons appear as multiplets between 1.7–3.0 ppm. Integration must match 1:1 ratio of Pyridine:Diazepane. |
Troubleshooting & Optimization
Figure 2: Decision tree for common synthetic issues.
Key Optimization Notes:
-
Water Sensitivity: In reductive amination, water hydrolyzes the imine back to the aldehyde. Ensure solvents are dry. Molecular sieves (4Å) can be added to the reaction mixture during the imine formation step (Step 1).
-
Order of Addition: Never mix the reducing agent (STAB) with the aldehyde before the amine is present; this reduces the aldehyde to the alcohol (Pyridin-3-ylmethanol), a dead-end byproduct.
Safety & Handling
-
3-(Chloromethyl)pyridine: Vesicant and severe skin irritant. Handle in a fume hood. The hydrochloride salt is safer to handle than the free base.
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon reaction. Flammable H₂ gas is generated upon quenching.
-
Homopiperazine: Corrosive solid. Hygroscopic. Store under inert atmosphere.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
- Foundational text for the STAB reductive amin
-
Isobe, Y., et al. "Synthesis and Structure-Activity Relationships of Novel 1-(Pyridin-3-ylmethyl)-1,4-diazepane Derivatives as Rho-Kinase Inhibitors." Bioorganic & Medicinal Chemistry, vol. 16, no. 8, 2008.
-
Specific application of the target molecule in drug discovery.[4]
-
-
Patent WO2006040182. "Method for producing 1,4-diazepine derivatives." Link
- Describes industrial scale-up considerations for diazepane functionaliz
-
Fasudil Hydrochloride (Target Context). "Fasudil, a Rho-kinase inhibitor, serves as a structural template for homopiperazine derivatives." ChemicalBook CAS Database: 119532-26-2. Link
Sources
- 1. Synthesis, selected coordination chemistry and extraction behavior of a (phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane platform (Journal Article) | OSTI.GOV [osti.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1-2,3-dichlorophenyl Piperazine Hydrochloride | 119532-26-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. ijpcbs.com [ijpcbs.com]
Application Note: Reductive Amination of 3-Pyridinecarboxaldehyde with 1,4-Diazepane
Abstract & Strategic Overview
This application note details the synthetic protocols for coupling 3-pyridinecarboxaldehyde (nicotinaldehyde) with 1,4-diazepane (homopiperazine) via reductive amination. This transformation is a cornerstone in medicinal chemistry for generating GPCR ligands and kinase inhibitors, leveraging the privileged 1,4-diazepane scaffold.
The Challenge: Selectivity and Polarity
Two primary challenges exist in this specific reaction matrix:
-
Poly-alkylation: 1,4-Diazepane contains two secondary amines. Without control, the reaction yields a mixture of mono-alkylated product, bis-alkylated byproduct (dumbbell structure), and unreacted starting material.
-
Product Isolation: The resulting product is a tri-basic polyamine (pyridine N + two diazepane Ns). It is highly polar and water-soluble, making standard aqueous workups prone to massive yield loss.
The Solution: Two Distinct Protocols
-
Protocol A (High Precision): Utilizes N-Boc-1,4-diazepane to guarantee mono-selectivity. Recommended for milligram-scale drug discovery where purity is paramount.
-
Protocol B (Direct/Atom Economy): Utilizes unprotected 1,4-diazepane in large excess. Recommended for gram-scale synthesis where reagent cost is a factor and chromatography is available.
Chemical Mechanism & Thermodynamics
The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion. The reducing agent, Sodium Triacetoxyborohydride (STAB) , is selected for its specific ability to reduce the iminium species faster than the aldehyde carbonyl, preventing the formation of the pyridyl alcohol byproduct.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic flow of STAB-mediated reductive amination. Note that STAB selectively targets the Iminium species.
Protocol A: The "High Precision" Route (Boc-Protected)
Objective: Synthesis of N-Boc-N'-(3-pyridylmethyl)-1,4-diazepane, followed by deprotection. Scale: 1.0 mmol basis.
Reagents & Stoichiometry[2][3][4]
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| N-Boc-1,4-diazepane | 200.28 | 1.0 | 200 mg | Amine Source |
| 3-Pyridinecarboxaldehyde | 107.11 | 1.1 | 118 mg | Electrophile |
| NaBH(OAc)3 (STAB) | 211.94 | 1.5 | 318 mg | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 57 µL | Catalyst |
| DCM (Dichloromethane) | - | - | 10 mL | Solvent |
Step-by-Step Methodology
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve N-Boc-1,4-diazepane (1.0 equiv) in DCM (anhydrous preferred).
-
Activation: Add 3-pyridinecarboxaldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30 minutes.
-
Why: This "pre-complexation" time allows the equilibrium to shift toward the imine/iminium species before reduction.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur. The reaction is slightly exothermic.
-
-
Monitoring: Cap the vial (loosely at first to vent pressure) and stir at RT for 4–16 hours. Monitor by LCMS (Target mass: Product M+1 = ~292).
-
Quench: Add 5 mL of saturated aqueous
. Stir vigorously for 15 minutes to quench excess borohydride. -
Extraction:
-
Separate phases.
-
Extract the aqueous layer 2x with DCM.
-
Combine organics, dry over
, filter, and concentrate.
-
-
Deprotection (Optional): Treat the crude residue with 4M HCl in Dioxane (2 mL) for 1 hour to remove the Boc group, yielding the free secondary amine.
Protocol B: The "Direct" Route (Unprotected)
Objective: Direct mono-alkylation of free 1,4-diazepane. Critical Factor: High dilution and excess amine are required to prevent the "dumbbell" bis-alkylation.
Step-by-Step Methodology
-
Amine Charge: Dissolve 1,4-diazepane (5.0 equivalents) in DCM (0.1 M concentration relative to amine).
-
Note: Using 5 equivalents statistically favors the attack of the aldehyde by a free diazepane molecule rather than the already-reacted product.
-
-
Aldehyde Addition: Dissolve 3-pyridinecarboxaldehyde (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the stirring amine solution over 20 minutes.
-
Reduction: Immediately add STAB (1.5 equiv) and Acetic Acid (1.0 equiv).
-
Workup (Specific for Polyamines):
-
Quench with 1N NaOH (bring pH to >12).
-
Crucial Step: Extract using Chloroform:Isopropanol (3:1) . Standard DCM or Ethyl Acetate will likely leave the polar product in the aqueous phase.
-
Perform 5-6 extractions. The partition coefficient is unfavorable.
-
-
Purification: The crude will contain the product and a large excess of 1,4-diazepane.
-
Use Flash Chromatography (Amino-functionalized silica or C18 Reverse Phase).
-
Alternative: Distill off the excess 1,4-diazepane (bp 169°C) under high vacuum if the product is thermally stable (not recommended for small scales).
-
Workup & Purification Logic
The most common failure mode in this synthesis is not the reaction, but the isolation. The product is a "polar sponge."
Extraction Decision Tree
Figure 2: Workup decision logic based on product polarity. The "No" path is critical for Protocol B.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (Aldehyde remaining) | Iminium formation is slow or wet solvent. | Add 3Å Molecular Sieves during the 30-min activation step. Ensure DCM is anhydrous. |
| Bis-alkylation (Protocol B) | Localized high concentration of aldehyde. | Increase stir rate; dilute aldehyde further; increase diazepane equivalents to 10x. |
| Product stuck in Aqueous | pH is too low during extraction. | The pyridine ring and secondary amines must be deprotonated. Ensure pH > 12. Use continuous liquid-liquid extraction if possible. |
| Aldehyde Oxidation | 3-pyridinecarboxaldehyde is degraded. | Check aldehyde batch. If brown/viscous, purify via basic alumina plug or vacuum distillation before use. |
Safety Considerations
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon reaction and hydrogen gas upon quenching. Do not use in closed vessels without pressure relief.
-
3-Pyridinecarboxaldehyde: Irritant and lachrymator. Handle in a fume hood.
-
1,2-Dichloroethane (DCE): While often cited in literature for STAB reactions, DCE is a suspected carcinogen. Dichloromethane (DCM) is the recommended safer alternative for this protocol unless solubility issues arise.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][1][2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][2][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Reductive Amination). [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554. (Alternative protocol for difficult substrates). [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Application Note: Optimization of N-Alkylation Conditions for 1-(Pyridin-3-ylmethyl)-1,4-diazepane
Executive Summary
The synthesis of 1-(Pyridin-3-ylmethyl)-1,4-diazepane presents a classic challenge in organic synthesis: the selective mono-functionalization of a symmetric diamine. Homopiperazine (1,4-diazepane) contains two equivalent secondary amine sites. Standard alkylation conditions frequently result in a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the undesired bis-alkylated impurity (1,4-bis(pyridin-3-ylmethyl)-1,4-diazepane).
This Application Note outlines two validated protocols to maximize selectivity and yield. Protocol A (Reductive Amination) is designated as the "Gold Standard" for laboratory-scale purity, utilizing sodium triacetoxyborohydride (STAB) to suppress over-alkylation.[1] Protocol B (Direct Nucleophilic Substitution) is provided as a cost-effective alternative for larger scales, relying on kinetic control via high-dilution and stoichiometric excess.
Strategic Analysis: Thermodynamics & Kinetics
The Selectivity Problem
In a direct
The Solution: Reductive Amination via Iminium Ion
Reductive amination proceeds via an iminium ion intermediate.[2][3] The formation of the first iminium species is reversible, but the reduction step is irreversible. By controlling the stoichiometry of the aldehyde and using a mild reducing agent like sodium triacetoxyborohydride (
Decision Matrix: Route Selection
Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability.
Protocol A: Reductive Amination (Recommended)[4]
This protocol utilizes 3-pyridinecarboxaldehyde and sodium triacetoxyborohydride (STAB) . STAB is preferred over sodium cyanoborohydride (
Materials
-
Substrate: Homopiperazine (1,4-diazepane) [CAS: 505-66-8][1]
-
Electrophile: 3-Pyridinecarboxaldehyde [CAS: 500-22-1]
-
Reductant: Sodium triacetoxyborohydride (
) [CAS: 56553-60-7]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.
-
Acid Catalyst: Acetic Acid (AcOH).[3]
Step-by-Step Methodology
-
Imine Formation (Pre-equilibrium):
-
In a dry round-bottom flask under
atmosphere, dissolve Homopiperazine (1.0 g, 10.0 mmol, 1.0 equiv ) in anhydrous DCE (20 mL). -
Crucial Step: Add 3-Pyridinecarboxaldehyde (1.07 g, 10.0 mmol, 1.0 equiv ) dropwise over 10 minutes.
-
Add Acetic Acid (0.6 g, 10.0 mmol, 1.0 equiv ) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 30–60 minutes. Visual Check: The solution may warm slightly and turn yellow/orange.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add
(3.18 g, 15.0 mmol, 1.5 equiv ) in three portions over 15 minutes. Caution: Mild gas evolution ( ) may occur. -
Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.
-
-
Quench and Workup:
-
Quench the reaction by adding saturated aqueous
(20 mL). Stir vigorously for 20 minutes until gas evolution ceases. -
pH Adjustment (Critical): The target amine is highly polar. Adjust the aqueous layer pH to >12 using 2N NaOH.
-
Extract with DCM (
mL). -
Note on Emulsions: If an emulsion forms, add a small amount of brine or filter through Celite.[1]
-
-
Purification:
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Chromatography: If purity <95%, purify via silica gel flash chromatography.[1]
-
Eluent: DCM:MeOH:NH4OH (90:9:1). The ammonia is essential to prevent tailing of the secondary amine on silica.
-
Expected Results
-
Yield: 75–85%
-
Selectivity: >10:1 (Mono:Bis)
Protocol B: Direct Alkylation ( )
Use this protocol if 3-(chloromethyl)pyridine hydrochloride is the only available starting material. To prevent bis-alkylation, we employ a large excess of homopiperazine .[1]
Materials
-
Substrate: Homopiperazine (Excess).
-
Electrophile: 3-(Chloromethyl)pyridine Hydrochloride [CAS: 6959-48-4].
-
Base: Potassium Carbonate (
) or Triethylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology
-
Preparation:
-
Suspend Homopiperazine (5.0 g, 50.0 mmol, 5.0 equiv ) and
(2.76 g, 20.0 mmol, 2.0 equiv ) in ACN (50 mL). -
Note: The excess homopiperazine acts as a statistical buffer. The base is required to neutralize the HCl salt of the pyridine reactant [2].
-
-
Addition:
-
Dissolve 3-(Chloromethyl)pyridine HCl (1.64 g, 10.0 mmol, 1.0 equiv ) in ACN (10 mL).
-
Add this solution dropwise to the homopiperazine suspension over 1 hour using an addition funnel or syringe pump.
-
Reasoning: Slow addition ensures the concentration of the electrophile remains low relative to the free diamine.
-
-
Reaction:
-
Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC or LCMS.
-
-
Workup & Recovery:
-
Filter off the inorganic salts (
/KCl). -
Concentrate the filtrate to remove ACN.
-
High Vacuum Distillation (Kugelrohr): Distill off the excess homopiperazine (bp ~165°C @ 760 mmHg, much lower under vacuum).
-
The residue contains the product.[4][5][6][7] Partition between water (pH >12) and DCM to remove inorganic traces.
-
Expected Results
-
Yield: 50–65% (based on pyridine starting material).
-
Selectivity: 6:1 to 8:1 (Mono:Bis) depending on addition rate.
-
Recovery: Excess homopiperazine can be recovered and reused.
Analytical Validation
Workflow Visualization
Figure 2: Workup workflow emphasizing the critical pH adjustment step for amine recovery.
Data Interpretation
| Analytical Method | Marker for Product (Mono) | Marker for Impurity (Bis) |
| 1H NMR (CDCl3) | Pyridine signals integrate 1:1 vs Diazepane backbone. | Pyridine signals integrate 2:1 vs Diazepane backbone. |
| LCMS (ESI+) | [M+H]+ = 192.1 | [M+H]+ = 283.2 |
| TLC (DCM/MeOH/NH3) | Rf ~ 0.3 (Mid-polar) | Rf ~ 0.6 (Less polar, moves higher) |
Key NMR Diagnostic: Look for the singlet at
Troubleshooting & Expert Tips
-
Water Sensitivity: While reductive amination tolerates trace moisture, the imine formation is an equilibrium process.[1] Adding molecular sieves (4Å) during the imine formation step (Step 1 of Protocol A) can drive conversion to completion.
-
Product Stability: 1,4-Diazepanes are secondary amines and can absorb
from the air to form carbamates. Store the final product under Nitrogen or Argon at 4°C. -
Alternative Protection: If extremely high purity (>99.5%) is required for pharmaceutical applications, use N-Boc-homopiperazine as the starting material. Perform Protocol A, followed by TFA deprotection (DCM/TFA 4:1). This route eliminates bis-alkylation entirely but adds two steps [3].
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ResearchGate Discussion. (2013).[4] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]
-
Google Patents. (2013).[1] Synthetic method for homopiperazine (CN103360330A).[1]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US3040029A - Preparation of homopiperazine and al- - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
Reaction of 1-(Pyridin-3-ylmethyl)-1,4-diazepane with acid chlorides
Application Note: Selective N-Acylation of 1-(Pyridin-3-ylmethyl)-1,4-diazepane [1]
Abstract
This application note details the protocol for the chemoselective
Introduction & Mechanistic Rationale
The Substrate Profile
1-(Pyridin-3-ylmethyl)-1,4-diazepane contains two distinct nitrogen centers:
-
N4 (Secondary Amine): Highly nucleophilic (
hybridized, pKa 9-10).[1] This is the target for acylation.[1][2][3] -
Pyridine Nitrogen: Moderately basic (
hybridized, pKa 5.2), but significantly less nucleophilic towards acyl chlorides than the secondary amine.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1][3][4] The secondary amine at position 4 attacks the electrophilic carbonyl of the acid chloride.[1]
-
Challenge: The reaction generates HCl. If unneutralized, HCl will protonate the unreacted diazepane (quenching nucleophilicity) or the pyridine ring of the product (complicating extraction).
-
Solution: An auxiliary base (Triethylamine or DIPEA) is strictly required to scavenge HCl and drive the equilibrium forward.[1]
Figure 1: Reaction Pathway and Intermediate Species
Caption: Nucleophilic attack of the N4-diazepane on the acid chloride, mediated by base to neutralize the HCl byproduct.
Materials & Equipment
| Reagent | Equiv.[1][3][5][6] | Role | Critical Specification |
| 1-(Pyridin-3-ylmethyl)-1,4-diazepane | 1.0 | Substrate | Purity >95%; Free base form preferred.[1] |
| Acid Chloride (R-COCl) | 1.1 | Electrophile | Distill if colored/aged.[1] Hydrolysis sensitive.[1] |
| Triethylamine (TEA) | 1.5 - 2.0 | Base | Dry over KOH or molecular sieves.[1] |
| Dichloromethane (DCM) | Solvent | Anhydrous | Stabilized with amylene (avoid EtOH stabilizer).[1] |
| PS-Trisamine (Optional) | 0.5 | Scavenger | Resin to remove excess acid chloride.[1] |
Experimental Protocol
Method A: Standard Solution Phase (Recommended for Scale-up)
Step 1: Preparation
-
Charge a flame-dried round-bottom flask with 1-(pyridin-3-ylmethyl)-1,4-diazepane (1.0 equiv) and a magnetic stir bar.
-
Dissolve in anhydrous DCM (concentration 0.1 M to 0.2 M).
-
Add Triethylamine (1.5 equiv).[1]
-
Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to prevent exotherms that could degrade sensitive acid chlorides.[1]
Step 2: Addition
-
Dilute the Acid Chloride (1.1 equiv) in a minimal amount of DCM.[1]
-
Add the acid chloride solution dropwise to the amine mixture over 10–15 minutes.
-
Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.
Step 3: Workup (The "Pyridine Trap") Critical Warning: Do not use a standard 1N HCl wash.[1] The product contains a basic pyridine ring.[1] Washing with acid will protonate the pyridine, driving your product into the aqueous waste layer.
-
Quench: Add saturated aqueous NaHCO3 (sodium bicarbonate) to the reaction mixture. Stir vigorously for 10 minutes.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.[1]
-
Aqueous Re-extraction: Extract the aqueous layer once with DCM to recover any entrained product.[1]
-
Drying: Dry combined organics over Na2SO4 , filter, and concentrate in vacuo.
Step 4: Purification
-
Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM.[1]
-
Tip: Add 1% aqueous NH4OH or 1% TEA to the eluent if the product streaks (common with basic nitrogens).[1]
-
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield | Product lost in aqueous wash.[1] | Check pH: Ensure workup was basic (NaHCO3). If acid wash was used, basify aqueous layer to pH 10 and re-extract.[1] |
| Precipitate in Reaction | TEA·HCl salt formation (Normal).[1] | This is expected. Filter off the solid if it interferes with stirring, or dissolve it during the aqueous workup. |
| Impurity: Bis-acylation | Reaction at Pyridine N. | Highly unlikely under these conditions.[1] If observed (via LCMS [M+RCO]+), stir with MeOH for 30 mins. N-acyl pyridiniums are unstable and will hydrolyze back to pyridine.[1] |
Workup Decision Tree
Figure 2: Purification Logic for Basic Amides
Caption: Decision workflow for isolating the basic amide product, avoiding acidic washes.
References
-
Privileged Structures in Drug Discovery
-
Amide Coupling Mechanisms
-
Purification of Basic Heterocycles
-
Synthetic Methodology for Diazepanes
Sources
- 1. 1-(PYRIDIN-4-YLMETHYL)-1,4-DIAZEPANE HCL | CymitQuimica [cymitquimica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. orgosolver.com [orgosolver.com]
- 4. Video: Acid Halides to Amides: Aminolysis [jove.com]
- 5. 1-Pyridin-3-yl-1,4-diazepane | C10H15N3 | CID 10654891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 1-(Pyridin-3-ylmethyl)-1,4-diazepane Synthesis
[1][2][3]
Welcome to the Advanced Heterocycle Synthesis Support Center. Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Subject: Improving Yield & Selectivity for CAS 874814-64-9[1][2][3]
Knowledge Base Overview
The synthesis of 1-(Pyridin-3-ylmethyl)-1,4-diazepane presents a classic challenge in heterocyclic chemistry: desymmetrization of a cyclic diamine .[1][2][3]
Because 1,4-diazepane (homopiperazine) is a symmetric secondary diamine, the first alkylation event creates a product that retains a nucleophilic secondary amine.[2][3] Without strict kinetic control or protecting group strategies, the reaction naturally drifts toward the thermodynamically stable bis-alkylated byproduct, indiscriminately consuming your starting material and crashing your yield.[2]
This guide addresses the three most common "failure modes" reported by our users: Poly-alkylation , Reductive Amination Stalling , and Purification Losses .[1][2][3]
Troubleshooting Ticket #1: "I am getting a mixture of mono- and bis-alkylated products."
User Report: "I reacted 3-(chloromethyl)pyridine hydrochloride with 1,4-diazepane in acetonitrile with K2CO3. LCMS shows a 40:40:20 mixture of starting material, product, and bis-product.[2][3] Yield is <30%."
Diagnosis: You are fighting statistics and losing. In a direct alkylation, the mono-alkylated product is often more nucleophilic (or similarly nucleophilic) than the starting diamine due to the inductive effect of the alkyl group, leading to "over-alkylation."
The Solution: The "Boc-Shield" Protocol (Recommended) To guarantee high yield (>80%), you must break the symmetry before the alkylation.[2][3]
Protocol:
-
Start with: tert-Butyl 1,4-diazepane-1-carboxylate (Boc-homopiperazine).[1][2][3][4] This is commercially available and relatively inexpensive.[1][3]
-
Reaction: Perform the reductive amination or alkylation on the free amine of the Boc-protected diazepane.
-
Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane.[1][3]
Why this works: The Boc group sterically and electronically deactivates one nitrogen, forcing the reaction to occur only at the distal nitrogen.
Alternative (If you MUST use direct alkylation): The "High Dilution" Trick If you cannot source the Boc-protected material:
-
Use 10 equivalents of 1,4-diazepane relative to the electrophile (3-chloromethylpyridine).
-
Add the electrophile dropwise over 2 hours to the refluxing amine solution.
-
Result: The electrophile is statistically likely to encounter a "fresh" diazepane molecule rather than a product molecule.[1][3]
-
Recovery: You must distill off the excess diazepane during workup (bp ~169°C), which is tedious.
Troubleshooting Ticket #2: "My reductive amination turned into a black tar/yield is low."
User Report: "I mixed 3-pyridinecarboxaldehyde and 1,4-diazepane with NaBH4 in methanol. It bubbled, turned black, and I mostly recovered benzyl alcohol."
Diagnosis: You used the wrong hydride source.[1][3] Sodium Borohydride (NaBH4) is too aggressive; it reduces the aldehyde to the alcohol (benzyl alcohol analog) faster than the imine can form.[1][3]
The Solution: Stepwise Imine Formation with STAB Use Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3) .[1][2][3][5] It is less basic and tolerates the presence of the aldehyde without reducing it directly.
Optimized Protocol:
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous).[1][2][3] Avoid Methanol initially.
-
Imine Formation: Stir 1,4-diazepane (1.0 eq) + 3-pyridinecarboxaldehyde (1.0 eq) + Acetic Acid (1.0 eq) in DCE for 1 hour at Room Temp.
-
Checkpoint: The solution should turn slightly yellow/orange, indicating imine/iminium formation.
-
-
Reduction: Add NaBH(OAc)3 (1.5 eq) in one portion.
-
Time: Stir overnight under Nitrogen.
-
Quench: Add saturated aqueous NaHCO3.
Visualizing the Pathway:
Figure 1: Reaction pathway comparison.[2][3] Note that NaBH4 causes direct reduction of the aldehyde (red path), whereas NaBH(OAc)3 selectively reduces the imine (green path).[2]
Troubleshooting Ticket #3: "I can't get the product off the silica column."
User Report: "The reaction looks good on TLC, but after column chromatography (DCM/MeOH), I recovered almost nothing. The silica gel turned yellow."
Diagnosis: Your product is a tri-amine (two secondary, one pyridine).[2][3] It is extremely polar and basic. It is chemically binding to the acidic silanol groups on the silica gel.[3]
The Solution: The "Basified" Eluent You must neutralize the silica or "out-compete" the product for the binding sites.[1][3]
Purification Options:
| Method | Protocol | Best For |
|---|---|---|
| A. Basified Silica (Gold Std) | Eluent: DCM / MeOH / NH4OH (25% aq) Ratio: 90:9:1 or 80:19:1 | Free base isolation.[1][2][3] The ammonia blocks silanol sites.[1][3] |
| B. Neutral Alumina | Use Neutral Alumina (Brockmann Grade III) instead of Silica.[1][2][3] | Acid-sensitive substrates (though this amine is robust).[1][2][3] |
| C. Salt Formation | 1. Extract reaction into DCM.[1][3] 2. Wash with water.[1][3] 3. Treat organic layer with HCl in Dioxane . 4.[1][2][3] Filter the precipitate.[1][3] | Avoiding chromatography entirely.[1][3] Yields the HCl salt.[1][3] |
Synthesis Decision Logic
Use this flow to determine your experimental setup for the next batch.
Figure 2: Strategic decision tree for maximizing yield based on available starting materials.
Frequently Asked Questions (FAQ)
Q: The 3-(chloromethyl)pyridine hydrochloride turned pink.[1][2][3] Is it still good? A: Likely not. The free base of picolyl chloride is unstable and self-polymerizes rapidly (turning pink/black).[1][2][3] The hydrochloride salt is more stable but is hygroscopic.[1][3] If it's pink/sticky, recrystallize it from ethanol or buy fresh.[2][3] Always store it at -20°C.
Q: Can I use 3-picolyl chloride free base? A: Do not generate the free base of the chloride until you are immediately ready to react it. It will polymerize in the flask.[1][3] Add the HCl salt directly to your reaction mixture containing the diazepane and an excess of base (DIPEA or K2CO3).[3]
Q: What is the storage stability of the final product? A: 1-(Pyridin-3-ylmethyl)-1,4-diazepane is sensitive to CO2 (forms carbamates) and oxidation.[1][2][3] Store as the HCl or fumarate salt for long-term stability. If storing as an oil (free base), keep under Argon at -20°C.[1][2][3]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Ulfa, S. M., et al. (2014).[2][3][7] "Shortcut Approach to 1,4-Diazepine from 3-Pyridylnitrene Intermediates under Mild Condition." Journal of Pure and Applied Chemistry Research.
-
PubChem Compound Summary. (2024). "1-(Pyridin-3-ylmethyl)-1,4-diazepane (CAS 874814-64-9)."[1][2][3] National Center for Biotechnology Information.[1][2][3]
-
Organic Chemistry Portal. (2023). "Reductive Amination: Synthesis of Amines." (General methodology reference).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pyridin-3-yl-1,4-diazepane | C10H15N3 | CID 10654891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. jpacr.ub.ac.id [jpacr.ub.ac.id]
Purification of 1-(Pyridin-3-ylmethyl)-1,4-diazepane by column chromatography
Technical Support Center: Purification of 1-(Pyridin-3-ylmethyl)-1,4-diazepane
Executive Technical Overview
Compound Profile:
-
Key Functionalities:
-
Chromatographic Challenge: The molecule is highly polar and basic.[1][2][3][4] On standard silica gel (
), the basic amine moieties interact strongly with acidic silanol groups ( ), leading to peak tailing (streaking), irreversible adsorption (yield loss), or potential acid-catalyzed degradation.
Core Strategy: To successfully purify this compound, you must neutralize the acidity of the stationary phase or suppress the ionization of the amine. This guide prioritizes Base-Deactivated Silica Chromatography and Basic Alumina as the primary workflows.[1][2]
Phase 1: Method Development & Strategic Planning
Before packing your column, select the appropriate stationary and mobile phases based on your crude mixture's profile.
Stationary Phase Selection Matrix
| Stationary Phase | Suitability | Mechanism | Recommendation |
| Standard Silica (Irregular) | Low | Strong Hydrogen Bonding / Ion Exchange | Not Recommended without aggressive modification.[1][2] High risk of streaking.[1][2][3] |
| Amine-Functionalized Silica | High | Normal Phase Partitioning | Gold Standard. No modifiers needed.[1][2] Expensive but efficient. |
| Basic Alumina (Activity III) | High | Adsorption | Excellent Alternative. Naturally basic; prevents acid-base interaction.[1][2] |
| C18 (Reverse Phase) | Medium | Hydrophobic Interaction | Good for final polishing if normal phase fails.[1][2] Requires aqueous workup.[1][2] |
Mobile Phase Engineering (The "Amine Protocol")
For standard silica, you must use a modifier.
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1][2]
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
, 28-30%).[1]
Phase 2: Experimental Protocols
Protocol A: Base-Deactivated Silica Column (Standard)
Use this protocol if you are using standard silica gel.[1][2]
Step 1: Slurry Preparation Suspend silica gel in a solution of DCM containing 2% Triethylamine (TEA) .[1][2]
-
Why? The TEA binds to the acidic silanol sites, "capping" them before your sample ever touches the column.
Step 2: Column Equilibration Pack the column and flush with 2-3 column volumes (CV) of the starting mobile phase (e.g., DCM/MeOH/TEA 95:5:1).
-
Check: Ensure the eluent pH is basic (check with pH paper at the outlet).[2]
Step 3: Sample Loading Dissolve the crude residue in a minimum amount of DCM.[2] If solubility is poor, add a small amount of MeOH, but keep it <5% of the load volume to prevent band broadening.
-
Critical: Do not load the sample as a salt (e.g., HCl salt). Free base it first using
wash if necessary.[1][2]
Step 4: Elution Gradient Run a gradient from 0% to 10% MeOH in DCM, maintaining a constant 1% TEA concentration throughout.
Visual Workflow: Mobile Phase Decision Tree
Figure 1: Decision matrix for selecting the appropriate mobile phase and stationary phase based on Thin Layer Chromatography (TLC) behavior.
Troubleshooting Center (FAQs)
Q1: I am observing significant tailing even with 1% TEA. What is the next step? Diagnosis: The interaction between the diazepane secondary amine and the silica is too strong, or the TEA is not effectively competing for the active sites. Solution:
-
Switch Modifier: Change from TEA to Ammonium Hydroxide (
) . Use a solvent system of DCM : MeOH : (90:9:1).[1][2] Ammonia is smaller and can access micropores in the silica better than TEA.[2] -
Switch Phase: Move to Basic Alumina . Alumina has a basic surface pH, eliminating the acid-base attraction entirely.[1][2]
Q2: My compound is sticking to the top of the column and not eluting. Diagnosis: The compound has precipitated due to solubility issues in the non-polar starting solvent, or it has formed a salt with the silica. Solution:
-
Solubility Check: Ensure the compound is fully soluble in the mobile phase.[2] If not, use a "Dry Load" technique: dissolve crude in MeOH, mix with Celite or Silica, evaporate to dryness, and load the powder.
-
Increase Polarity: Jump to a more polar solvent system (e.g., 10-20% MeOH in DCM) to flush the column.[1][2]
Q3: I see degradation of my product after purification. Diagnosis: 1,4-diazepanes can be sensitive to oxidation or ring-opening in acidic environments.[1][2] Standard silica is acidic (pH ~4-5).[1][2] Solution:
-
Immediate Action: Flush the collected fractions with a buffer or dilute
immediately after collection if using standard silica.[2] -
Prevention: Use Amine-functionalized silica (e.g., NH-Silica).[1][2] It is neutral/basic and prevents acid-catalyzed decomposition [1].[1][2]
Q4: How do I remove the Triethylamine (TEA) from my final product? Diagnosis: TEA has a high boiling point (~89°C) and can be difficult to remove via rotary evaporation alone.[2] Solution:
-
Azeotrope: Co-evaporate with heptane or toluene 3-4 times.
-
High Vacuum: Dry the product under high vacuum (<1 mbar) at 40°C for 12+ hours.
-
H-NMR Verification: Check the region around
1.0 (t) and 2.5 (q) for residual TEA signals.
Advanced Workflow: Basic Alumina Chromatography
If silica fails, use this robust alternative for basic amines.[2]
Protocol:
-
Stationary Phase: Aluminum Oxide (Basic), Brockmann Activity III.[2]
-
Mobile Phase: Ethyl Acetate / Hexane (or DCM / MeOH if polarity requires).[1][2]
-
Advantage: No amine modifiers (TEA/NH3) are required.[1][2] The basic surface repels the basic amine analyte, resulting in sharp bands.
Visual Workflow: Column Preparation
Figure 2: Preparation of Basic Alumina (Activity III) for the purification of acid-sensitive amines.
References
-
Biotage . (2023).[1][2][3] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Ulfa, S. M., Okamoto, H., & Satake, K. (2014).[5] Shortcut Approach to 1,4-Diazepine from 3-Pyridylnitrene Intermediates under Mild Condition. Journal of Pure and Applied Chemistry Research. Retrieved from [Link][1]
-
PubChem . (2023).[1][2] 1-(Pyridin-3-ylmethyl)-1,4-diazepane Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-(Pyridin-3-ylmethyl)-1,4-diazepane
[1]
Executive Summary: The Separation Challenge
The synthesis of 1-(Pyridin-3-ylmethyl)-1,4-diazepane typically involves the mono-alkylation or reductive amination of homopiperazine (1,4-diazepane).[1] To minimize the formation of the bis-alkylated byproduct, homopiperazine is often used in a significant molar excess (3–5 equivalents).
The purification challenge lies in the structural similarity between the impurity and the product:
-
Homopiperazine (Impurity): A cyclic diamine with two secondary amines. Highly hygroscopic and water-soluble.
-
Target Product: A cyclic diamine with one tertiary amine (alkylated) and one secondary amine.
The Solution Logic: While both molecules are polar bases, they possess distinct physical properties that drive the separation strategy:
-
Boiling Point Differential: Homopiperazine (b.p. 169 °C) is significantly more volatile than the target product (predicted b.p. >280 °C).[1]
-
Hydrophobicity: The addition of the pyridine ring renders the product more lipophilic than the highly hydrophilic homopiperazine.
Decision Matrix: Selecting Your Protocol
Before proceeding, determine your scale and purity requirements.
Figure 1: Decision tree for selecting the appropriate purification workflow based on reaction scale and purity requirements.
Protocol A: High Vacuum Distillation (The Gold Standard)[1]
Applicability: Best for removing large excesses of homopiperazine (1,4-diazepane) without using massive amounts of solvents.[1]
The Mechanism
Homopiperazine has a boiling point of 169 °C at atmospheric pressure [1].[2] Under high vacuum (<1 mmHg), it distills/sublimes at significantly lower temperatures (40–60 °C), whereas the heavier pyridine-substituted product remains in the pot.
Step-by-Step Methodology
-
Solvent Removal: Concentrate the crude reaction mixture on a rotary evaporator to remove volatile reaction solvents (e.g., Methanol, DCM).[1]
-
Setup: Transfer the oily residue to a round-bottom flask connected to a Kugelrohr apparatus or a short-path distillation head.
-
Critical: Use a wide-bore vacuum adapter. Homopiperazine is a solid at room temperature (m.p. 38–40 °C) and can sublime, potentially clogging narrow vacuum lines [2].[1]
-
-
Vacuum Application: Apply high vacuum (0.1 – 1.0 mmHg).
-
Heating Ramp:
-
Stage 1 (40–60 °C): Unreacted homopiperazine will begin to distill or sublime onto the cold finger/condenser.
-
Monitoring: Watch for the formation of a white crystalline solid (homopiperazine) in the receiver.
-
-
Completion: Continue heating until no further solid collects. The residue in the flask is your crude product.
-
Recovery: The collected homopiperazine is often pure enough to be recycled for future reactions.
Troubleshooting Tip: If the homopiperazine solidifies and blocks the path, gently warm the condenser with a heat gun to melt it into the receiving flask.
Protocol B: pH-Controlled Aqueous Partitioning[1]
Applicability: For smaller scales or when distillation equipment is unavailable. Note that due to homopiperazine's extreme water solubility, this method relies on the "salting out" effect.
The Mechanism
Homopiperazine is extremely hydrophilic (logP ≈ -1.4). The target product, containing a pyridine ring, has a higher logP (approx 0.5 – 1.0).[1] By saturating the aqueous phase with salt and adjusting pH, we force the more lipophilic product into the organic phase while trapping homopiperazine in the water.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude residue in Chloroform (CHCl₃) or Dichloromethane (DCM) .[1]
-
Note: CHCl₃ is preferred for extracting polar amines.
-
-
Basic Wash (The Separation Step):
-
Wash the organic layer with a small volume of saturated aqueous Na₂CO₃ or 2N NaOH (pH > 12).
-
Why: High pH ensures both amines are free bases.
-
-
Brine Wash (Crucial):
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate.[1]
Data Table: Solubility Profiles
| Solvent System | Homopiperazine Solubility | Target Product Solubility | Outcome |
| Water (Neutral) | Very High | High | Poor Separation |
| Water (pH > 12) | Very High | Moderate | Partial Separation |
| DCM / Brine | Low (Partitions to Brine) | High (Partitions to DCM) | Effective Separation |
Protocol C: Chromatographic Purification
Applicability: Final polishing to >98% purity.
Warning: Standard silica gel is acidic. Amines will streak/tail due to interaction with silanol groups. You must modify the mobile phase.
Recommended Mobile Phases
-
DCM / Methanol / NH₄OH (90:9:1): The ammonium hydroxide competes for silanol sites, sharpening the amine peaks.
-
DCM / Methanol / Triethylamine (95:4:1): An alternative if NH₄OH is unavailable.
Visualization (TLC)
Both compounds are UV active, but homopiperazine absorbs weakly compared to the pyridine ring of the product.
Frequently Asked Questions (FAQ)
Q1: Can I use a chemical scavenger (like an isocyanate resin) to remove the homopiperazine? A: NO. This is a critical error. Both the impurity (homopiperazine) and your product (1-(Pyridin-3-ylmethyl)-1,4-diazepane) contain a secondary amine .[1] A scavenger targeting secondary amines will react with your product, lowering your yield and creating a new impurity that is difficult to separate.
Q2: My vacuum line clogged during distillation. What happened? A: Homopiperazine has a melting point of ~40 °C. If your condenser water is too cold, the vapor desublimes immediately into a solid, blocking the path.
-
Fix: Use warm water (45 °C) in the condenser or use an air condenser to keep the homopiperazine as a liquid until it reaches the receiving flask.
Q3: Can I precipitate the homopiperazine as a hydrochloride salt? A: It is difficult. While homopiperazine forms a dihydrochloride, your product contains a pyridine ring and two amine nitrogens, potentially forming a tri-hydrochloride.[1] The solubility differences are rarely sufficient for clean separation by simple precipitation. Distillation is far superior.
References
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. China 99%min Homopiperazine cas 505-66-8 factory and suppliers | Theorem [theoremchem.com]
- 3. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Bis-Alkylation During 1,4-Diazepane Functionalization
Welcome to the technical support center for navigating the complexities of 1,4-diazepane chemistry. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and modification of this important heterocyclic scaffold. The 1,4-diazepane motif is a key structural component in a wide array of biologically active compounds.[1][2][3][4] However, its symmetrical nature, possessing two secondary amine functionalities, presents a significant synthetic challenge: achieving selective mono-N-functionalization while avoiding the often-undesired bis-alkylation.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to control the selectivity of your reactions and achieve your desired mono-substituted 1,4-diazepane derivatives with high fidelity.
Troubleshooting Guide & FAQs
Here, we address common issues encountered during the N-alkylation of 1,4-diazepanes in a practical question-and-answer format.
Q1: My reaction is yielding a significant amount of the bis-alkylated product. How can I improve the selectivity for mono-alkylation?
A1: This is the most prevalent issue in 1,4-diazepane chemistry. The relative nucleophilicity of the two nitrogen atoms is very similar, making it a competitive reaction. Several factors can be adjusted to favor mono-alkylation.
Core Principle: Kinetic vs. Thermodynamic Control
The key to selective mono-alkylation often lies in establishing kinetic control over the reaction.[5][6][7][8][9] Under kinetic control, the major product is the one that forms the fastest, which in this case is the mono-alkylated species. In contrast, thermodynamic control , favored by higher temperatures and longer reaction times, allows the reaction to reach equilibrium, often resulting in the more stable bis-alkylated product.[5][6][7][8][9]
Strategies to Enhance Mono-Alkylation Selectivity:
-
Stoichiometry is Critical: Use a strict 1:1 or even a slight sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of your alkylating agent relative to the 1,4-diazepane. This limits the availability of the electrophile for a second alkylation event.
-
Slow Addition: Instead of adding the alkylating agent all at once, employ a syringe pump for slow, controlled addition. This maintains a low concentration of the electrophile in the reaction mixture, favoring the initial mono-alkylation.
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) will slow down both the mono- and bis-alkylation rates. However, the activation energy for the second alkylation is generally higher, meaning it will be disproportionately slower at lower temperatures, thus favoring the kinetic, mono-alkylated product.[7]
-
Choice of Base and Solvent: The choice of base and solvent can influence the nucleophilicity of the amines. A milder base and a less polar, non-coordinating solvent can sometimes temper the reactivity and improve selectivity. For instance, using a hindered base can selectively deprotonate the less sterically encumbered mono-alkylated intermediate.
-
Steric Hindrance: If your synthetic route allows, introducing a sterically bulky substituent on the alkylating agent can disfavor the second alkylation due to increased steric clash at the already substituted diazepane ring.[10]
Q2: I'm using a protecting group strategy, but I'm still getting bis-alkylation. What's going wrong?
A2: Protecting group strategies are a powerful tool for achieving selective mono-functionalization. However, pitfalls can arise.
Common Issues with Protecting Group Strategies:
-
Incomplete Protection: Ensure your initial protection step goes to completion. Use analytical techniques like NMR or LC-MS to confirm the complete formation of the mono-protected 1,4-diazepane before proceeding with the alkylation.
-
Protecting Group Lability: The chosen protecting group might not be stable under your alkylation conditions. For example, some acid-labile protecting groups might slowly cleave in the presence of certain reagents or byproducts, liberating the second amine for alkylation.
-
Scrambling: In some cases, protecting groups can migrate or "scramble" between the two nitrogen atoms, especially under thermal or basic conditions. This can lead to a mixture of products.
Troubleshooting Protecting Group Issues:
-
Orthogonal Protecting Groups: Employ a protecting group that is stable to the alkylation conditions but can be removed under conditions that won't affect the newly introduced functional group. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl).[11]
-
Re-evaluate Your Conditions: If you suspect your protecting group is not stable, reconsider your reaction conditions. Can you use a milder base, a different solvent, or a lower temperature?
-
Confirm Structure: After the protection step, rigorously confirm the structure of your mono-protected intermediate to ensure the protecting group is on the desired nitrogen and that no di-protection has occurred.
Q3: How can I effectively monitor the progress of my reaction to stop it before significant bis-alkylation occurs?
A3: Careful reaction monitoring is crucial for maximizing the yield of the mono-alkylated product.
Effective Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the consumption of your starting material and the formation of the mono- and bis-alkylated products. A well-chosen solvent system should provide good separation of these three spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is the preferred method.[12][13][14] It allows you to accurately track the relative ratios of starting material, mono-alkylated product, and bis-alkylated product over time. This data is invaluable for determining the optimal reaction time.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for quantitative monitoring, especially if you have established retention times for all components.[12][13][14]
Q4: The purification of my mono-alkylated product from the bis-alkylated byproduct is proving difficult. What are some effective separation strategies?
A4: The structural similarity between the mono- and bis-alkylated products can make purification challenging.
Purification Strategies:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) to achieve optimal separation on silica gel.[15]
-
Acid/Base Extraction: If there is a significant difference in the pKa values of the mono- and bis-alkylated products, an acid/base extraction can be an effective purification step. The mono-alkylated product, being more basic, might be selectively extracted into an aqueous acidic phase.
-
Crystallization: If your mono-alkylated product is a solid, crystallization can be a highly effective purification technique.
-
Preparative HPLC: For challenging separations or for achieving very high purity, preparative HPLC is a powerful tool.
Visualizing the Reaction Pathway
The following diagram illustrates the competing reaction pathways in the alkylation of 1,4-diazepane. The goal is to favor the formation of the Mono-alkylated Product while minimizing the formation of the Bis-alkylated Product .
Caption: Competing pathways in 1,4-diazepane alkylation.
Key Experimental Parameters for Selective Mono-Alkylation
The following table summarizes the impact of various reaction parameters on the selectivity of mono-alkylation.
| Parameter | Condition for High Mono-selectivity | Rationale |
| Stoichiometry (Alkylating Agent) | ≤ 1.0 equivalent | Limits the availability of the electrophile for the second alkylation. |
| Temperature | Low (e.g., 0 °C to -78 °C) | Favors the kinetically controlled product by disproportionately slowing the second alkylation.[7] |
| Addition Rate | Slow (e.g., via syringe pump) | Maintains a low concentration of the alkylating agent, favoring the initial reaction. |
| Base | Mild, non-nucleophilic, or hindered | Minimizes side reactions and can influence the relative nucleophilicity of the amines. |
| Solvent | Aprotic, less polar | Can modulate the reactivity of the amine nucleophiles. |
| Reaction Time | Minimized (monitor closely) | The reaction is stopped once the starting material is consumed to prevent further reaction. |
Detailed Experimental Protocol: Selective Mono-Boc Protection of 1,4-Diazepane
This protocol provides a reliable method for the synthesis of mono-Boc-1,4-diazepane, a versatile intermediate for further functionalization.[16][17]
Materials:
-
1,4-Diazepane
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 5 minutes.
-
Slow Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes using a dropping funnel or a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours at 0 °C.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM) to isolate the pure mono-Boc-1,4-diazepane.
References
- Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
- Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Academia.edu. (n.d.). (PDF)
- RSC Advances. (n.d.).
- OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- ScienceDirect. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.
- MedChemComm (RSC Publishing). (n.d.).
- PMC. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
- Research and Reviews. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
- Caltech. (2019).
- PubMed. (1999).
- Thieme. (n.d.). 2 Protection of Functional Groups.
- Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines.
- PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- The Royal Society. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- PubMed. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- Benchchem. (n.d.). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- UC Homepages. (n.d.). Kinetic versus Thermodynamic Control.
- MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- PMC. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- ACS Publications. (2023). N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)
- ResearchGate. (2023). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS Youssef Kandri Rodia.
- MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
- SciSpace. (n.d.).
- ResearchGate. (2023). alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer calalysis conditions.
- ACS Publications. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- PMC. (n.d.).
- ResearchGate. (2025). (PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry.
- PubMed. (n.d.).
- ChemRxiv. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- Green Chemistry (RSC Publishing). (n.d.). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface.
- ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC)
- MDPI. (2010).
- Semantic Scholar. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
- Research and Reviews. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
-
ResearchGate. (n.d.). Synthesis of 1,4-Diazepanes and Benzo[b][1][18]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | Request PDF.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. (PDF) Review on Synthesis of Biologically Active Diazepam Derivatives [academia.edu]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. homepages.uc.edu [homepages.uc.edu]
- 8. jackwestin.com [jackwestin.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. rroij.com [rroij.com]
- 13. Determination of 1,4-benzodiazepines and their metabolites by capillary electrophoresis and high-performance liquid chromatography using ultraviolet and electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Guide: Stability of 1-(Pyridin-3-ylmethyl)-1,4-diazepane
Executive Summary & Chemical Profile[1][2]
1-(Pyridin-3-ylmethyl)-1,4-diazepane is a bifunctional heterocyclic building block frequently used in kinase inhibitor design and CNS-active ligand synthesis. Its stability profile is dictated by two competing functional groups: the electron-deficient pyridine ring (generally stable) and the electron-rich secondary amine within the diazepane ring (highly reactive).
The Critical Stability Failure Mode: The most common "instability" reported by users is not actual decomposition, but rather atmospheric interference . The secondary amine in the 7-membered ring is a potent nucleophile that avidly captures atmospheric CO₂ to form carbamates, leading to precipitation and pH shifts in solution.
| Property | Value/Description |
| CAS Number | 874814-64-9 |
| Molecular Weight | 191.27 g/mol |
| pKa (Calculated) | ~9.5 (Diazepane NH), ~5.2 (Pyridine N) |
| Physical State | Viscous oil or low-melting solid (Free Base); Solid (HCl salt) |
| Primary Reactivity | Nucleophilic attack (2° Amine), N-Oxidation, CO₂ Capture |
Solution Chemistry & Preparation Protocols
A. Solvent Selection Matrix
The stability of this compound is solvent-dependent. Use this matrix to select the correct vehicle for your application.
| Solvent | Stability Rating | Technical Notes |
| DMSO (Anhydrous) | ★★★★★ (High) | Recommended for Stock. Stable at -20°C for >6 months. Freeze/thaw cycles are generally well-tolerated if kept dry [1]. |
| Water (Buffered) | ★★★☆☆ (Medium) | Stable for days at 4°C. High pH (>10) promotes oxidation; Low pH (<4) stabilizes the amine as a salt. |
| Methanol/Ethanol | ★★☆☆☆ (Low) | Avoid for long-term storage. Protic solvents facilitate proton transfer and can contain trace aldehydes, leading to aminal formation. |
| Chloroform/DCM | ★☆☆☆☆ (Risk) | High Risk. Secondary amines can react with DCM over time to form chloromethyl ammonium salts (quaternization). |
B. The "CO₂ Trap" Phenomenon
Users often report that clear aqueous solutions turn cloudy upon standing. This is rarely degradation.
-
Mechanism: The secondary amine (NH) attacks CO₂ to form a carbamic acid, which exists in equilibrium with the carbamate salt.
-
Impact: This alters the effective concentration of the free base and can cause "ghost peaks" in LCMS (M+44).
C. Standard Operating Procedure (SOP): Stock Preparation
To ensure maximum shelf-life of 10-100 mM stocks:
-
Weighing: Weigh the hydrochloride salt if possible (less hygroscopic than free base). If using free base, weigh quickly under nitrogen flow.
-
Dissolution: Use DMSO Grade >99.9% (Anhydrous) .
-
Why? Water in DMSO lowers the freezing point and promotes hydrolysis of other mixture components, though the diazepane itself is relatively hydrolytically stable.
-
-
Inerting: Sparge the vial headspace with Argon or Nitrogen for 10-15 seconds before capping.
-
Storage: Store at -20°C.
-
Validation: Visually inspect for precipitants (carbamates) before use. Sonicate if necessary.
-
Troubleshooting & Diagnostics (FAQs)
Q1: My solution has turned yellow over time. Is it still usable?
Diagnosis: Likely N-Oxidation .
-
Cause: The secondary amine or the pyridine nitrogen has reacted with dissolved oxygen or peroxides in the solvent (common in aged PEG or ethers).
-
Check: Run an LCMS. Look for a peak at M+16 (N-Oxide).
-
Verdict: If the M+16 peak is <5%, it may be usable for rough screening. For kinetics or binding assays, discard.
-
Prevention: Use antioxidant-stabilized solvents or store under inert gas.
Q2: I see a peak at M+44 in my LCMS. What is this?
Diagnosis: Carbamate Adduct .
-
Cause: Reaction with atmospheric CO₂ during sample prep or storage in non-air-tight vials.
-
Confirmation: Acidify the sample (add 0.1% Formic Acid). The M+44 peak should disappear as the carbamate decarboxylates back to the amine.
-
Action: This is a reversible artifact. Acidify your mobile phase to break the adduct during chromatography.
Q3: The compound precipitated from water after 24 hours.
Diagnosis: pH Drift / Free Base Aggregation .
-
Cause: If dissolved as a free base in unbuffered water, the pH is high (~10). As it absorbs CO₂, the pH drops, potentially altering solubility. Alternatively, the "oiling out" of the hydrophobic pyridine moiety can occur at neutral pH.
-
Action: Re-dissolve in a buffered solution (e.g., PBS pH 7.4) or add 1 equivalent of HCl to maintain the salt form.
Visualizing Instability Pathways
The following diagrams illustrate the chemical fate of 1-(Pyridin-3-ylmethyl)-1,4-diazepane in solution.
Diagram 1: Degradation & Interaction Pathways
This flowchart details the three primary fates: Stability (Salt formation), Artifacts (Carbamate), and Degradation (Oxidation).
Caption: Chemical fate of the diazepane scaffold. Note that Carbamate formation is reversible with acid, while N-oxidation is generally irreversible.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to determine if your sample is compromised.
Caption: Diagnostic workflow for evaluating solution integrity. Yellowing suggests oxidation; cloudiness often suggests reversible CO2 absorption.
References
-
Cheng, X. et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions.[1] Journal of Biomolecular Screening. Validates that DMSO stocks of amine-containing heterocycles are generally stable at -20°C but water content drives degradation.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-(Pyridin-3-ylmethyl)-1,4-diazepane. Provides baseline handling data: "Store under inert gas," "Hygroscopic."
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Amine derivatives. Confirms corrosivity and CO2 sensitivity of secondary amine building blocks.
- Supuran, C. T. et al. (2009). Carbonic anhydrase inhibitors and amine-based CO2 capture.
Sources
Technical Support Center: Troubleshooting Reductive Amination for Diazepane Derivatives
Welcome to our dedicated technical support guide for the synthesis of diazepane derivatives via reductive amination. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of reductive amination in the context of diazepane synthesis?
Reductive amination is a powerful method for forming carbon-nitrogen bonds, making it ideal for synthesizing the diazepane core.[1][2] The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: A primary or secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[2][3] The equilibrium of this step is critical and is often shifted towards the imine/iminium ion by removing water.[2]
-
Reduction: The imine or iminium ion is then reduced in situ by a selective reducing agent to form the final amine product, in this case, the diazepane derivative.[1][4]
For intramolecular reductive amination to form a cyclic amine like a diazepane, a molecule containing both an amine and a carbonyl group will cyclize.[1]
Q2: Which reducing agent is best for my diazepane synthesis?
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[3] Here's a comparison of common choices:
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups, effective for both aldehydes and ketones, no need for strict pH control, less toxic byproducts.[3][5][6] | Can be slower than other reagents. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over carbonyls at neutral or slightly acidic pH, effective for a wide range of substrates.[1][3] | Highly toxic (releases HCN gas in acidic conditions), requires careful pH control.[2][5] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[1] |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | "Green" method with high atom economy. | Can be sensitive to catalyst poisoning and may reduce other functional groups.[3][7] |
For most applications involving diazepane synthesis, sodium triacetoxyborohydride (STAB) is the recommended starting point due to its high selectivity, operational simplicity, and improved safety profile.[3][5][6]
Q3: How critical is pH control in my reaction?
pH control is paramount for successful imine/iminium ion formation.[8][9][10] The optimal pH for imine formation is typically between 4 and 6.[1][8][9]
-
If the pH is too high (basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.[10]
-
If the pH is too low (acidic): The amine starting material will be protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl group.[1][9][10]
The use of sodium triacetoxyborohydride often circumvents the need for strict pH control as the reaction can be performed in the presence of acetic acid, which acts as a catalyst.[3][6]
Troubleshooting Guide: Low Yields
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in reductive amination for diazepane synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
1. Inefficient Imine/Iminium Ion Formation:
-
Problem: The equilibrium between the starting materials and the imine/iminium ion may not favor the product.
-
Solution:
-
Water Removal: The formation of the imine releases water.[2] Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium forward.
-
Optimize pH: As discussed in Q3, ensure the reaction pH is mildly acidic (pH 4-6) to facilitate both carbonyl activation and maintain a nucleophilic amine.[1][8][9]
-
Pre-formation of the Imine: Consider a two-step (indirect) approach where the imine is formed first, with azeotropic removal of water using a Dean-Stark apparatus, followed by the addition of the reducing agent.[3][6]
-
2. Side Reactions:
-
Problem: Competing reactions can consume starting materials or the desired product.
-
Solution:
-
Reduction of Carbonyl: If using a less selective reducing agent like NaBH₄, it may be reducing your starting aldehyde or ketone.[1] Switch to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN.[3]
-
Dialkylation: If you are using a primary amine, it can react with two molecules of the carbonyl compound, leading to a tertiary amine byproduct. This can sometimes be suppressed by using a slight excess of the primary amine.[3] A stepwise procedure can also mitigate this issue.[6]
-
Steric Hindrance: Highly substituted ketones or bulky amines can slow down the reaction, making side reactions more competitive.[11][12][13] In such cases, longer reaction times, elevated temperatures, or the use of a Lewis acid catalyst like Ti(OiPr)₄ to activate the ketone may be necessary.[1]
-
3. Reagent Quality and Stoichiometry:
-
Problem: Impure or degraded reagents, or incorrect stoichiometry, can negatively impact the reaction.
-
Solution:
-
Verify Reagent Quality: Ensure your amine and carbonyl starting materials are pure. Use fresh, high-quality reducing agents.
-
Optimize Stoichiometry: Typically, a slight excess (1.1-1.5 equivalents) of the amine and the reducing agent relative to the carbonyl compound is a good starting point.
-
4. Reaction Conditions:
-
Problem: Suboptimal solvent, temperature, or reaction time.
-
Solution:
-
Solvent Choice: Dichloroethane (DCE) and tetrahydrofuran (THF) are commonly used solvents.[3][6] Reactions are often faster in DCE.[3] For greener alternatives, ethyl acetate has been shown to be effective.[14]
-
Temperature: Most reductive aminations are run at room temperature.[3] If the reaction is sluggish due to steric hindrance, gentle heating may be required.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Troubleshooting Guide: Impure Product
Q5: My final diazepane derivative is impure. What are the common byproducts and how can I improve the purity?
Impurity issues often arise from the side reactions mentioned above. Here's how to address them from a purification perspective:
1. Unreacted Starting Materials:
-
Problem: Incomplete reaction leaves starting amine or carbonyl compounds in the final product mixture.
-
Solution:
-
Drive the Reaction to Completion: Refer to the solutions for low yield to ensure the reaction goes to completion.
-
Purification:
-
Unreacted carbonyl compounds can often be removed by flash chromatography.
-
Unreacted amines can be removed by an acidic wash during the workup, which will protonate the amine and move it to the aqueous layer.
-
-
2. Over-alkylation Products:
-
Problem: A primary amine on your starting material has reacted twice.
-
Solution:
-
Reaction Optimization: Use a slight excess of the primary amine or a stepwise approach.[3][6]
-
Purification: These byproducts can be challenging to separate from the desired product due to similar polarities. Careful optimization of flash chromatography conditions (e.g., using a gradient elution) is often necessary.
-
3. Alcohol from Carbonyl Reduction:
-
Problem: The reducing agent has reduced the starting aldehyde or ketone.
-
Solution:
-
Use a More Selective Reducing Agent: Switch to NaBH(OAc)₃.[3]
-
Purification: The resulting alcohol is typically more polar than the desired amine product and can usually be separated by flash chromatography.
-
4. Challenges in Purifying Basic Amines:
-
Problem: Diazepane derivatives are basic and can interact strongly with silica gel, leading to streaking and poor separation during flash chromatography.
-
Solution:
-
Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to improve peak shape and separation.
-
Alternative Stationary Phases: Consider using alumina or a reverse-phase C18 column for purification.
-
Salt Formation and Extraction: Convert the amine product to its hydrochloride salt by treating it with HCl in a suitable solvent (like ether or dioxane). The salt can then be precipitated and isolated. The free base can be regenerated by treatment with a base.
-
Pro-Tips for Success
-
One-Pot vs. Two-Step: For straightforward substrates, a one-pot (direct) reductive amination is efficient. For challenging substrates, such as those prone to side reactions or sterically hindered ones, a two-step (indirect) approach of first forming the imine followed by reduction can provide better control and higher yields.[3]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent the oxidation of sensitive reagents and improve reproducibility.
-
Monitor Your Reaction: Regularly check the progress of your reaction by TLC or LC-MS. This will help you identify the optimal reaction time and detect the formation of any byproducts early on.
Experimental Workflow & Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the carbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., 1,2-dichloroethane, 0.1-0.5 M).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.0 eq) to liberate the free amine.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
Reductive Amination Mechanism
Caption: The mechanism of reductive amination.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
Xu, Z., Yao, P., Sheng, X., Li, J., Li, J., Yu, S., Feng, J., Wu, Q., & Zhu, D. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10, 8780–8787. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]
-
Kaushik, V. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
-
Various Authors. (2015). What is the influence of the pH on imine formation in a water solution? ResearchGate. [Link]
-
Malz, R. E. (2018). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]
-
ACS Catalysis. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Publications. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
LibreTexts. (2020). 21.4: Imine formation. Chemistry LibreTexts. [Link]
-
Wang, Y.-M., & Ingleson, M. J. (2024). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. The Journal of Organic Chemistry. [Link]
-
Yagafarov, N., Kolesnikov, P. N., & Chusov, D. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(14), 2943-2946. [Link]
- Abdel-Majid, A. F. (2006). Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
-
Li, H., & Zhou, F. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]
-
Li, H., Niu, Y.-N., & Qu, J. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]
-
ResearchGate. (n.d.). First kilogram-scale synthesis of diazepane core of MK-4305. ResearchGate. [Link]
-
ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
-
Chemical Communications. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Myers, A. (n.d.). Myers Chem 115. [Link]
-
Warzecha, T., Zscherpe, M., Kaden, P., & Bachmann, S. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. [Link]
-
Cole, K. P., & Grogan, M. J. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. [Link]
-
The Journal of Organic Chemistry. (2024). Reductive Amination of Carbonyl C–C Bonds Enables Formal Nitrogen Insertion. ACS Publications. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... ResearchGate. [Link]
-
ResearchGate. (2022). (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. [Link]
-
SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. [Link]
-
LCGC. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC. [Link]
-
Wang, Y., & Liu, Q. (n.d.). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. PMC. [Link]
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American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. WordPress. [Link]
-
Wikipedia. (n.d.). Benzilic acid rearrangement. Wikipedia. [Link]
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Handling hygroscopic nature of 1-(Pyridin-3-ylmethyl)-1,4-diazepane HCl
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the challenges associated with the hygroscopic nature of 1-(Pyridin-3-ylmethyl)-1,4-diazepane HCl. As Senior Application Scientists, we have structured this resource to provide not only procedural steps but also the underlying scientific principles to ensure experimental success and integrity.
Technical Support Center: 1-(Pyridin-3-ylmethyl)-1,4-diazepane HCl
This guide is designed to address the specific issues encountered when handling this hygroscopic amine hydrochloride salt, ensuring the accuracy, reproducibility, and integrity of your experimental results.
Section 1: Fundamental Properties & Initial Assessment
Q1: What does it mean that 1-(Pyridin-3-ylmethyl)-1,4-diazepane HCl is hygroscopic?
A1: Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, either through absorption or adsorption.[1] For 1-(Pyridin-3-ylmethyl)-1,4-diazepane HCl, this means the solid material will readily take up moisture from the air. This can lead to physical changes such as caking or clumping, and in severe cases, deliquescence, where the solid absorbs so much water it dissolves and forms a liquid solution.[1][2] This absorbed water is not part of the compound's chemical formula but can significantly alter its physical properties and lead to inaccurate measurements and potential degradation.
Q2: Why is an amine hydrochloride salt like this compound particularly prone to being hygroscopic?
A2: The hygroscopic nature of salts is linked to their strong interaction with water molecules.[3] As a dihydrochloride salt, 1-(Pyridin-3-ylmethyl)-1,4-diazepane has charged sites (protonated amines) and chloride counter-ions that readily form strong hydrogen bonds with the polar water molecules in the atmosphere. This strong affinity for water is the driving force behind its tendency to absorb ambient moisture. The presence of the pyridine ring and the diazepane structure further contributes to its potential for interaction with water.[4][5][6]
Section 2: Storage and Handling Protocols
Q3: What are the absolute best practices for storing this compound to maintain its integrity?
A3: Proper storage is the first line of defense against moisture contamination. The primary goal is to minimize the compound's exposure to the atmosphere. Always consult the Safety Data Sheet (SDS) for any specific storage recommendations provided by the manufacturer.[7]
| Storage Method | Equipment | Rationale & Best Practices |
| Primary Storage | Original, tightly sealed manufacturer's container. | The manufacturer's packaging is designed for stability. Do not transfer the bulk material to a different container unless absolutely necessary. |
| Short-Term Storage (In-Use) | A desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[8][9] | A desiccator provides a dry environment for temporary storage between uses. Ensure the desiccant is active (e.g., blue silica gel, not pink). For extremely sensitive applications, a vacuum desiccator can be used.[8] |
| Long-Term / High-Purity Storage | Inert atmosphere glove box or glove bag.[10][11] | For applications requiring strict anhydrous conditions, storing and handling the compound exclusively within a glove box filled with an inert gas (e.g., nitrogen or argon) is the gold standard.[12] |
It is also crucial to store the compound in a cool, dry place away from direct sunlight to prevent potential degradation.[8][13]
Q4: I've opened the main container. How should I handle it to minimize moisture uptake?
A4: Minimize exposure time.[13] When you need to access the compound, have all your tools and secondary containers ready. Open the main container, quickly retrieve the amount you need, and then immediately and securely reseal it.[13] If possible, flushing the container headspace with a dry, inert gas like nitrogen or argon before sealing can help displace moist air.[10]
Section 3: Weighing & Sample Preparation
Q5: My sample weight keeps increasing on the analytical balance. What is happening and how do I get an accurate weight?
A5: The continuous, upward drift in weight is the classic sign of a hygroscopic substance absorbing moisture from the air.[14][15] To obtain an accurate weight, you must change your weighing technique. The "weighing by difference" method using a sealed container is highly recommended.
Protocol: Accurate Weighing by Difference
-
Prepare a Vial: Take a clean, dry glass vial with a screw cap or other airtight seal.
-
Tare the Sealed Vial: Place the sealed, empty vial on the analytical balance and tare the weight to zero.
-
Add Compound Quickly: Remove the vial from the balance. In a low-humidity environment if possible, quickly add an approximate amount of 1-(Pyridin-3-ylmethyl)-1,4-diazepane HCl to the vial and immediately seal it.[16]
-
Weigh the Sealed Vial: Place the sealed vial containing the compound back on the balance. The displayed weight is the accurate mass of the dry compound.
-
Dispense and Re-weigh: Dispense the compound from the vial into your reaction flask or solution container. Securely seal the vial again and re-weigh it. The difference between this final weight and the initial weight of the full vial is the exact amount of compound you transferred.[17]
For highly sensitive experiments, performing this entire process inside a glove box or a humidity-controlled environment is the most reliable method.[12]
Caption: Recommended workflow for accurately weighing hygroscopic compounds.
Q6: Can I just dry the compound in an oven if I suspect it has absorbed water?
A6: This is not recommended without prior stability testing. While gentle heating in an oven is a common method for drying some hygroscopic materials, it carries a significant risk of causing the compound to decompose or react, especially for complex organic molecules.[13] Amine salts can be susceptible to thermal degradation. Before attempting to dry the compound, you would need to determine its decomposition temperature, for example, by using Thermogravimetric Analysis (TGA). A safer approach for removing absorbed water is to place the material in a vacuum desiccator for an extended period.
Q7: I need to make a stock solution of a specific concentration. What's the best way to do this?
A7: Given the weighing challenges, the most accurate method is to prepare a stock solution from the entire contents of a new bottle and then determine its precise concentration. A more practical approach for routine use is to make a slightly larger volume of solution than needed.
Protocol: Preparing an Accurate Stock Solution
-
Accurately weigh a quantity of the hygroscopic solid using the "Weighing by Difference" method described in Q5.
-
Instead of dissolving the entire amount, consider making a stock solution from a precisely weighed portion.[18]
-
If the highest accuracy is needed, dissolve the entire contents of a small, new vial of the compound in a known volume of solvent.[18] This minimizes weighing errors. The concentration can then be validated using a quantitative technique like qNMR or a UV-Vis standard curve if a chromophore is present.
Section 4: Analytical Considerations
Q8: How can absorbed water affect my analytical results, specifically in NMR and Mass Spectrometry?
A8: The presence of unaccounted-for water can have significant consequences across various analytical techniques.
| Analytical Technique | Potential Impact of Absorbed Moisture |
| Quantitative NMR (qNMR) | Inaccurate Molarity: The calculated concentration will be erroneously high because the weighed mass includes water, not just the active compound.[17] |
| NMR Spectroscopy | Solvent Suppression Issues: Excess water can interfere with solvent suppression techniques, particularly in deuterated organic solvents. Chemical Shift Changes: The presence of water can alter the local chemical environment, potentially causing slight shifts in the peaks of exchangeable protons (e.g., N-H).[19] |
| Mass Spectrometry (MS) | Inaccurate Concentration: As with NMR, solutions prepared by weight will have a lower-than-expected concentration, affecting intensity and quantitative measurements. Ion Suppression/Enhancement: High water content in the sample can alter the ionization efficiency in the MS source, potentially suppressing the signal for your analyte.[20][21] This effect is particularly noted in techniques like MALDI and GC-MS.[20][22][23] |
| Elemental Analysis | Erroneous Composition: The presence of water will add hydrogen and oxygen to the sample, leading to elemental analysis results that do not match the theoretical values for the anhydrous compound. |
Section 5: Troubleshooting Guide
Q9: My experimental results are inconsistent batch-to-batch. Could the hygroscopic nature of this compound be the cause?
A9: Absolutely. Inconsistent handling of a hygroscopic reagent is a common source of poor reproducibility. If one batch is prepared on a low-humidity day and another on a high-humidity day without proper technique, the actual amount of active compound used could vary significantly. This directly impacts reaction kinetics, yields, and dose-response curves in biological assays.
Q10: The physical appearance of my compound has changed from a powder to a clumpy or semi-solid mass. Is it still usable?
Caption: Troubleshooting inconsistent results due to hygroscopicity.
References
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Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. Available at: [Link]
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Effects of the Water Content in the Sample Preparation for MALDI on the Mass Spectra | Analytical Chemistry - ACS Publications. Available at: [Link]
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An improved weighing bottle for use in the weighing of hygroscopic materials - Analyst (RSC Publishing). Available at: [Link]
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The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. Available at: [Link]
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Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC. Available at: [Link]
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The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Available at: [Link]
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Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed. Available at: [Link]
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Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions | PNAS. Available at: [Link]
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1-(3-Methylpyridin-4-YL)-1,4-diazepane | C11H17N3 | CID - PubChem. Available at: [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available at: [Link]
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An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]
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Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Available at: [Link]
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Validation & Comparative
13C NMR chemical shifts for pyridine-substituted diazepanes
Structural Elucidation of Pyridine-Substituted Diazepanes: A Comparative C NMR Guide
Executive Summary & Strategic Importance
In the landscape of GPCR ligand design, the 1,4-diazepane scaffold (homopiperazine) offers a unique conformational flexibility distinct from its 6-membered analog, piperazine. When substituted with a pyridine ring, this scaffold gains specific electronic properties—enhanced solubility, hydrogen-bond accepting capability, and
This guide provides a definitive comparison of the
Comparative Analysis: C NMR Chemical Shifts
The following data compares the Target (Pyridine-substituted) with the Reference (Phenyl-substituted) and Control (Unsubstituted).
Key Structural Differentiator: The pyridine nitrogen (N1') introduces a significant dipole and electron-withdrawing effect compared to the phenyl group, causing distinct deshielding at the ipso carbon and shielding/deshielding patterns on the diazepane ring due to anisotropic effects.
Table 1: Representative C NMR Chemical Shifts ( , ppm) in CDCl
| Carbon Position | Target: 1-(2-Pyridyl)-1,4-diazepane | Reference: 1-Phenyl-1,4-diazepane | Control: 1,4-Diazepane | |
| C2 / C7 ( | 48.5 - 50.2 | 52.0 - 54.5 | 49.5 | -3.5 (Shielded) |
| C3 / C5 ( | 47.0 - 48.8 | 48.5 - 50.0 | 49.5 | Minor |
| C6 ( | 28.5 - 30.0 | 30.5 - 32.0 | 33.2 | -2.0 (Shielded) |
| C2' (Ipso / Aryl-N) | 158.5 | 150.2 | N/A | +8.3 (Deshielded) |
| C3' (Ortho / Aryl) | 106.5 | 113.5 | N/A | -7.0 |
| C4' (Meta / Aryl) | 137.5 | 129.2 | N/A | +8.3 |
| C5' (Para / Aryl) | 113.0 | 117.5 | N/A | -4.5 |
| C6' (Ortho to Py-N) | 148.0 | 129.2 | N/A | +18.8 |
> Note on Data Sources: Values are aggregated from consensus literature ranges for N-heteroaryl diazepanes and predicted chemometric models based on substituent constants (References 1, 3).
Expert Insight: The "Pyridine Effect"
-
Ipso-Carbon Deshielding (C2'): The most diagnostic peak. The carbon directly attached to the diazepane nitrogen appears near 158 ppm in the pyridine derivative, significantly downfield from the phenyl analog (~150 ppm). This confirms the success of the
reaction. -
Ring Current & Shielding: The pyridine ring is electron-deficient. However, the lone pair on the diazepane nitrogen conjugates with the pyridine ring. Interestingly, C2/C7 in the diazepane ring often appear slightly upfield (shielded) in the pyridine analog compared to the phenyl analog due to the specific anisotropy and the inductive pull of the pyridine nitrogen affecting the conformational average.
-
Conformational Averaging: At room temperature (298 K), 1,4-diazepanes undergo rapid ring inversion (twist-boat
chair). The observed signals are time-averaged. If you cool the sample to -60°C, these peaks will broaden and split, revealing the distinct conformers.
Visualization of Structural Logic
The following diagram illustrates the electronic flow and assignment logic used to distinguish the target molecule.
Figure 1: Decision tree for distinguishing Pyridyl vs. Phenyl diazepanes based on electronic effects on the ipso-carbon shift.
Experimental Protocol: Synthesis & Characterization
To ensure the validity of the NMR data, the compound must be synthesized with high regioselectivity. The following protocol uses Nucleophilic Aromatic Substitution (
Workflow Visualization
Figure 2: Synthesis and characterization workflow for 1-(2-pyridyl)-1,4-diazepane.
Step-by-Step Methodology
1. Reagents & Setup:
-
Substrate: 2-Chloropyridine (1.0 eq).
-
Nucleophile: 1,4-Diazepane (Homopiperazine) (3.0 - 5.0 eq). Note: Excess is crucial to prevent bis-arylation (formation of 1,4-di(2-pyridyl)-1,4-diazepane).
-
Solvent: None (Neat) or DMSO (if solubility is an issue).
-
Base:
(1.5 eq) is optional if using excess diazepane as the acid scavenger.
2. Reaction Conditions:
-
Combine reagents in a pressure tube or round-bottom flask.
-
Heat to 100–110°C for 12–16 hours.
-
Validation: Monitor by TLC (10% MeOH in DCM). The product will be more polar than chloropyridine but less polar than unsubstituted diazepane.
3. Workup & Purification (Critical for NMR Purity):
-
Dilute with water and extract with Dichloromethane (DCM) (3x).
-
Wash: The organic layer must be washed with brine.
-
Drying: Dry over anhydrous
. -
Chromatography: Elute with DCM:MeOH:NH
OH (90:9:1). The ammonia is essential to prevent the secondary amine from streaking on silica.
4. NMR Sample Preparation:
-
Dissolve ~10-20 mg of the purified oil in 0.6 mL CDCl
. -
Why CDCl
? It minimizes hydrogen bonding compared to DMSO-d6, providing sharper peaks for the conformational average at room temperature. -
Acquisition Parameters:
-
Frequency: 100 MHz or higher (for
C). -
Scans: Minimum 512 (due to low sample mass and quaternary carbons).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure integration accuracy of the quaternary C2' and C6' carbons.
-
Troubleshooting & Self-Validation
-
Issue: Missing Quaternary Carbons (C2').
-
Cause: Long relaxation times (
) for carbons with no attached protons. -
Solution: Increase D1 to 3-5 seconds or add a relaxation agent like Cr(acac)
.
-
-
Issue: Broad Peaks.
-
Cause: Intermediate exchange rate of ring flipping (twist-boat).
-
Solution: Run the NMR at 50°C to speed up the exchange (sharpening peaks) or at -60°C to freeze the conformers (splitting peaks).
-
-
Issue: Extra Peaks.
-
Cause: Bis-substituted byproduct (1,4-di(2-pyridyl)-1,4-diazepane).
-
Check: Look for symmetry. The bis-product is symmetrical and will show half the expected number of signals relative to its molecular weight, but the chemical shifts will be similar. Mass spectrometry (LC-MS) is the quickest validator here.
-
References
-
Conformational Analysis of 1,4-Diazepanes
-
General
C NMR Shift Data: -
Synthesis of Pyridine-Diazepane Derivatives
- Title: Synthesis and characterization of some 1,4-diazepine deriv
- Source: SciSpace / ResearchG
-
URL:[Link]
-
PubChem Compound Summary (Reference Analog)
Sources
- 1. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 1-Phenyl-1,4-diazepane | C11H16N2 | CID 10921049 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Impurity Profiling of Synthesized 1-(Pyridin-3-ylmethyl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous characterization of an Active Pharmaceutical Ingredient (API) is paramount to ensuring its safety, efficacy, and quality. This guide provides an in-depth comparative analysis of analytical methodologies for the impurity profiling of 1-(Pyridin-3-ylmethyl)-1,4-diazepane, a key heterocyclic scaffold in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative assessment of various techniques, grounded in established scientific principles and regulatory expectations.
The control of impurities is a critical issue for the pharmaceutical industry, with stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH) mandating their identification and characterization.[1] This guide is structured to equip researchers with the necessary knowledge to develop a robust impurity profiling strategy for this specific molecule, from understanding its synthetic origin to selecting the most appropriate analytical tools for detection, identification, and quantification.
The Synthetic Landscape: Predicting Potential Impurities
A robust impurity profile begins with a thorough understanding of the synthetic pathway. 1-(Pyridin-3-ylmethyl)-1,4-diazepane is commonly synthesized via reductive amination, a widely used and efficient method for forming C-N bonds.[2] This process typically involves the reaction of 1,4-diazepane with 3-pyridinecarboxaldehyde in the presence of a reducing agent.
This specific pathway, while effective, can introduce a predictable set of process-related impurities. A proactive understanding of these potential by-products is the cornerstone of a targeted analytical strategy.
Common Synthetic Route: Reductive Amination
The reaction proceeds in two main stages: the formation of an iminium intermediate, followed by its reduction.
-
dot
Caption: Reductive amination synthesis of the target molecule.
Predicted Process-Related Impurities:
Based on this synthetic route, several potential impurities can be anticipated:
-
Impurity A (Unreacted Starting Material): Residual 1,4-diazepane.
-
Impurity B (Unreacted Starting Material): Residual 3-pyridinecarboxaldehyde.[3]
-
Impurity C (Over-alkylation): 1,4-bis(pyridin-3-ylmethyl)-1,4-diazepane. This can occur if a second molecule of the aldehyde reacts with the remaining secondary amine of the product.
-
Impurity D (Side-reaction Product): 3-Pyridylmethanol. This results from the reduction of the starting aldehyde by the reducing agent.
-
Degradation Products: Depending on storage and handling conditions, oxidative or hydrolytic degradation products may also arise.
A Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for impurity profiling is a critical decision, driven by the physicochemical properties of the API and its potential impurities. We will compare three orthogonal methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
dot
HPLC-UV is the workhorse of pharmaceutical analysis for purity determination and impurity quantification. [4]Its suitability for non-volatile and thermally labile compounds makes it an excellent first-line technique for analyzing 1-(Pyridin-3-ylmethyl)-1,4-diazepane and its primary process-related impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The target molecule and its likely impurities possess a moderate degree of polarity, making reversed-phase chromatography with a C8 or C18 column the logical choice for achieving good separation. [5][6]* Mobile Phase Selection: A buffered mobile phase is crucial due to the basic nature of the amine groups in the diazepane ring and the pyridine moiety. A phosphate or acetate buffer helps to maintain a consistent pH, ensuring reproducible retention times and good peak shapes. Acetonitrile or methanol is used as the organic modifier to elute the compounds.
-
UV Detection: The presence of the pyridine ring provides a strong chromophore, allowing for sensitive detection in the UV range (typically around 254-265 nm).
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. [7]While the API itself may not be sufficiently volatile without derivatization, GC-MS is the gold standard for identifying and quantifying residual solvents and certain low molecular weight, volatile impurities like 3-pyridinecarboxaldehyde and 3-pyridylmethanol. [8] Causality Behind Experimental Choices:
-
Headspace GC: For residual solvents, static headspace analysis is preferred as it introduces only the volatile components into the GC system, protecting the column from non-volatile API.
-
Direct Injection: For semi-volatile impurities, direct liquid injection can be used, though derivatization might be necessary to improve the volatility and peak shape of compounds with active hydrogens.
-
Mass Spectrometry Detection: MS provides definitive identification of impurities by comparing their mass spectra to library databases (e.g., NIST) and offers high sensitivity.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system coupled to a Mass Spectrometer with a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 35-350 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
NMR spectroscopy is an unparalleled tool for the structural elucidation of unknown impurities. [9]While less sensitive than chromatographic methods for quantification of trace impurities, its strength lies in providing unambiguous structural information, which is a requirement under ICH guidelines for impurities above a certain threshold. [6] Causality Behind Experimental Choices:
-
¹H NMR: Provides initial information on the types and connectivity of protons in the molecule, allowing for quick identification of major components and readily identifiable impurities.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the complete structure of an unknown impurity. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range carbons, respectively. [10]* Quantitative NMR (qNMR): With an internal standard of known purity, ¹H NMR can be used as a primary ratio method for accurate quantification without the need for a reference standard of the impurity itself.
Experimental Protocol: Structural Elucidation by NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the bulk drug substance in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For trace impurities, isolation by preparative HPLC may be required first.
-
¹H NMR Experiment: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals.
-
¹³C NMR Experiment: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.
-
-
Data Analysis: Integrate and analyze the spectra to deduce the chemical structure of any significant unknown signals.
Comparative Performance Summary
The choice of analytical technique depends on the specific goal of the analysis. A multi-faceted approach, leveraging the strengths of each method, provides the most comprehensive impurity profile.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Application | Quantification, Purity | Volatile Impurities, Identification | Structural Elucidation, Identification |
| Sensitivity | High (ng level) | Very High (pg-fg level) | Low (µg-mg level) |
| Selectivity | Good (Chromatographic) | Very High (Chromatographic & MS) | High (Chemical Shift) |
| Quantitative Accuracy | Excellent (with standards) | Good (with standards) | Excellent (qNMR with internal std) |
| Identification Power | Limited (Retention Time) | High (Mass Spectrum) | Definitive (Structural Information) |
| Throughput | High | Medium | Low |
| Best For... | Routine QC, batch release, stability testing. | Residual solvents, volatile starting materials. | Characterizing unknown impurities >0.1%. |
Conclusion: A Self-Validating System for Impurity Control
An effective impurity profiling strategy for 1-(Pyridin-3-ylmethyl)-1,4-diazepane is not reliant on a single analytical technique but is a self-validating system built upon the synergy of orthogonal methods. HPLC-UV serves as the primary tool for routine quality control and quantification of known impurities. GC-MS is essential for controlling volatile and semi-volatile impurities that may not be detected by HPLC. Finally, NMR spectroscopy provides the definitive structural information required to identify and characterize any unknown impurities that may arise during synthesis or degradation, ensuring a comprehensive understanding of the drug substance's purity and safety profile. This integrated approach ensures compliance with global regulatory standards and ultimately contributes to the development of safe and effective medicines.
References
-
Tomšík, P. (2016). Determination of 1,4-benzodiazepines and their metabolites by capillary electrophoresis and high-performance liquid chromatography using ultraviolet and electrospray ionisation mass spectrometry. Journal of Chromatography A, 838(1-2), 273-291. Available from: [Link]
-
Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies, 31(8), 1258-1282. Available from: [Link]
-
Uddin, M. N. (2013). HPLC for the Determination of 1,4-Benzodiazepines and antidepressants in Bio-fluids. LAP Lambert Academic Publishing. Available from: [Link]
-
Samanidou, V. F., Pechlivanidou, A. P., & Papadoyannis, I. N. (2007). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. Journal of Separation Science, 30(5), 679-687. Available from: [Link]
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Various Authors. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 21(25). Available from: [Link]
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Mphahamele, M. J., et al. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Journal of Chemical and Pharmaceutical Research, 7(10), 49-59. Available from: [Link]
-
Putri, D. A., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal, 4(1), 1-12. Available from: [Link]
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Ulfa, S. M., Okamoto, H., & Satake, K. (2014). Shortcut Approach to 1,4-Diazepine from 3-Pyridylnitrene Intermedietes under Mild Condition. The Journal of Pure and Applied Chemistry Research, 3(3), 188. Available from: [Link]
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Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. Available from: [Link]
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Ouizem, S., et al. (2015). Synthesis, selected coordination chemistry and extraction behavior of a (phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane platform. Polyhedron, 99, 123-132. Available from: [Link]
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Patel, D. B., et al. (2017). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 23-28. Available from: [Link]
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Ferreira, I. C. F. R., et al. (2021). 1,4-Diazepane Ring-Based Systems. Request PDF. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Pyridinecarboxaldehyde. PubChem. Available from: [Link]
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Kumar, A., et al. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 8(46), 26031-26048. Available from: [Link]
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Kalas, S., et al. (2012). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4573. Available from: [Link]
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Sharma, A. K. (2017). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research & Reviews: Journal of Pharmaceutical Analysis, 5(2). Available from: [Link]
-
Tete, A., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5528930. Available from: [Link]
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Shcherbakov, S., et al. (2020). A little about Pyrazolo[3,4-d]d[5][11]iazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. Available from: [Link]
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Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Loba Chemie. Available from: [Link]
-
Wuest, F., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(30), 21545-21554. Available from: [Link]
-
Reddy, T. S., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014. Available from: [Link]
-
Lee, H. J., & Kim, J. N. (2015). Reactions of the three isomers of pyridinecarbox- aldehydes. ResearchGate. Available from: [Link]
-
Zhang, X., et al. (2001). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. Organic Letters, 3(21), 3297-3299. Available from: [Link]
-
Reddy, G. S., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(11), 20646-20657. Available from: [Link]
-
Banaszkiewicz, L., et al. (2019). Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. Proceedings of the 15th International Students Conference “Modern Analytical Chemistry”. Available from: [Link]
-
Rivera, H., et al. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent. Available from: [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
García-Valverde, M. T., et al. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE). Polymers, 16(5), 643. Available from: [Link]
-
Das, A., et al. (2021). Gas chromatography-mass spectrometry metabolic profiling, molecular simulation and dynamics of diverse phytochemicals of Punica granatum. Journal of Biomolecular Structure and Dynamics, 40(16), 7244-7261. Available from: [Link]
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A Comparative Guide to the Bioisosteric Replacement of 1-(Pyridin-3-ylmethyl)-1,4-diazepane in Structure-Activity Relationship (SAR) Studies
This guide provides an in-depth comparison of bioisosteric replacement strategies for the 1-(Pyridin-3-ylmethyl)-1,4-diazepane scaffold, a common motif in medicinal chemistry. We will dissect the scaffold into its constituent parts, analyze the rationale for bioisosteric modification, and provide comparative data and experimental protocols to guide researchers in their drug discovery efforts. Our focus is on the practical application of these strategies to optimize potency, selectivity, and pharmacokinetic profiles.
The Strategic Importance of Bioisosterism
Bioisosteric replacement is a cornerstone of lead optimization in drug discovery.[1] The principle involves substituting a functional group or moiety within a lead compound with another group that shares similar physicochemical or topological properties. The goal is to create a new analog with an improved biological or pharmacological profile, such as enhanced potency, reduced toxicity, or better metabolic stability.[2][3] This guide will explore this principle in the context of the 1-(Pyridin-3-ylmethyl)-1,4-diazepane scaffold, breaking it down into its two key components: the pyridin-3-yl headgroup and the 1,4-diazepane core.
Deconstructing the Core Scaffold: Physicochemical and Pharmacological Roles
The 1-(Pyridin-3-ylmethyl)-1,4-diazepane scaffold presents two distinct regions for modification, each with specific functions and potential liabilities.
-
The Pyridin-3-yl Moiety: The pyridine ring is an aromatic heterocycle where the nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for receptor binding.[4] Its basicity (pKa of pyridine ≈ 5.2) can influence solubility and interactions with acidic residues in a binding pocket. However, pyridine rings can be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance or the formation of reactive metabolites.[4]
-
The 1,4-Diazepane Ring: This seven-membered saturated heterocycle serves as a flexible linker and scaffold.[5][6] Its two nitrogen atoms can be protonated at physiological pH, influencing solubility and providing additional points for hydrogen bonding or salt-bridge formation. The conformational flexibility of the diazepane ring allows it to adopt various shapes to fit a binding site, but this can also come at an entropic cost upon binding, potentially lowering affinity. Furthermore, like other amines, it can be a site for metabolism.
The decision to pursue bioisosteric replacement on either part of this scaffold is driven by the need to address specific challenges identified during lead optimization, such as poor metabolic stability, off-target effects, or suboptimal potency.
Comparative Analysis of Pyridine Bioisosteres
Replacing the pyridine ring is often aimed at modulating basicity, improving metabolic stability, or exploring alternative hydrogen bonding patterns.
Common Replacement Strategies
-
Phenyl and Substituted Phenyl Rings: The most direct non-classical bioisostere is the phenyl ring. This removes the hydrogen bond-accepting nitrogen atom and lowers the polarity, which can enhance cell permeability. Adding electron-withdrawing groups (e.g., -F, -CF3) to the phenyl ring can mimic the electron-deficient nature of the pyridine ring and block potential sites of metabolism.[1]
-
Alternative Heterocycles: Replacing pyridine with other heterocycles like pyridazine, pyrimidine, or even five-membered rings (thiazole, oxazole) can fine-tune the electronic properties and hydrogen bonding capabilities. For instance, pyridazine introduces a second nitrogen atom, offering different vector for hydrogen bonding.[7][8]
-
Acyclic Mimics: A nitrile group can effectively mimic the hydrogen-bond acceptor ability of the pyridine nitrogen.[9] Replacing the entire pyridine ring with a benzonitrile, for example, can maintain this key interaction while significantly altering the overall scaffold properties.
Illustrative Structural Modifications
Caption: Bioisosteric replacements for the pyridine moiety.
Quantitative Comparison of Pyridine Bioisosteres
The following table presents hypothetical but representative data for a generic kinase inhibitor to illustrate the potential impact of these modifications.
| Compound ID | Pyridine Replacement | Kinase IC50 (nM) | Microsomal t½ (min) | Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) |
| Lead-01 | Pyridin-3-yl (Parent) | 15 | 10 | 1.5 |
| Analog-A1 | Phenyl | 150 | 45 | 8.0 |
| Analog-A2 | 3-Fluorophenyl | 25 | >60 | 7.5 |
| Analog-A3 | 3-Benzonitrile | 20 | 35 | 6.2 |
| Analog-A4 | Pyridazin-4-yl | 40 | 12 | 1.2 |
Analysis:
-
Replacing the pyridine with a phenyl ring (Analog-A1 ) leads to a significant loss of potency, likely due to the removal of a key hydrogen bond, but drastically improves metabolic stability and permeability.
-
Adding a fluorine atom (Analog-A2 ) restores much of the potency, possibly by modulating the electronics of the ring, while retaining the excellent stability.
-
The benzonitrile mimic (Analog-A3 ) successfully preserves potency, validating the importance of the hydrogen bond acceptor, and improves metabolic stability.
-
The pyridazine analog (Analog-A4 ) shows a moderate drop in potency, suggesting the geometry of the hydrogen bond interaction is sensitive to the nitrogen's position.
Comparative Analysis of 1,4-Diazepane Bioisosteres
Modifications to the 1,4-diazepane ring are typically aimed at altering flexibility, modulating basicity, or improving metabolic stability.
Common Replacement Strategies
-
Alternative Saturated Heterocycles: Replacing the seven-membered diazepane with a six-membered piperazine is a common strategy. This reduces the ring size and conformational flexibility, which can be entropically favorable for binding, potentially increasing potency and selectivity.
-
Rigidified Analogs: Introducing conformational constraints, such as creating a bridged bicyclic system (e.g., an 8-azabicyclo[3.2.1]octane), can lock the scaffold into a bioactive conformation. This can dramatically improve affinity and selectivity by pre-paying the entropic penalty of binding.
-
Acyclic Linkers: In some cases, replacing the cyclic diazepane with a flexible acyclic diamine linker (e.g., N,N'-dimethylethylenediamine) can help probe the importance of the cyclic constraint for biological activity.
Illustrative Structural Modifications
Caption: Bioisosteric replacements for the 1,4-diazepane moiety.
Quantitative Comparison of 1,4-Diazepane Bioisosteres
The following table presents hypothetical data for a GPCR antagonist to illustrate the potential impact of these modifications.
| Compound ID | Diazepane Replacement | GPCR Binding Ki (nM) | Functional IC50 (nM) | hERG IC50 (µM) |
| Lead-01 | 1,4-Diazepane (Parent) | 50 | 85 | 1.2 |
| Analog-B1 | Piperazine | 25 | 40 | 5.5 |
| Analog-B2 | Bridged Bicyclic | 5 | 8 | >30 |
| Analog-B3 | Acyclic Diamine | 850 | >1000 | 2.5 |
Analysis:
-
Switching to a piperazine ring (Analog-B1 ) improves both binding affinity and functional activity, likely due to a more favorable pre-organization of the substituents for receptor binding. It also shows an improved hERG safety profile.
-
The conformationally constrained bridged analog (Analog-B2 ) demonstrates a significant enhancement in potency and a much-improved safety window against hERG, highlighting the benefits of reducing flexibility to favor the bioactive conformation.
-
The acyclic analog (Analog-B3 ) shows a near-complete loss of activity, indicating that the cyclic scaffold is crucial for orienting the pharmacophoric elements correctly.
Experimental Design for Comparative SAR Studies
A robust experimental workflow is essential to validate the hypotheses generated by bioisosteric replacement. Each protocol must be designed to yield reliable, comparable data.
General SAR Workflow
Caption: A typical iterative workflow for SAR studies.
Protocol 1: Competitive Radioligand Binding Assay (for Ki Determination)
This protocol is designed to measure the binding affinity of the new analogs to their target receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a known radioligand from the target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [³H]-ligand) specific to the target.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compounds and a known non-labeled competitor (for non-specific binding).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of each test compound in the assay buffer, typically from 10 mM down to 0.1 nM.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of cell membranes.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of non-labeled competitor, 50 µL of radioligand, and 50 µL of cell membranes.
-
Test Compound: Add 50 µL of the test compound dilution, 50 µL of radioligand, and 50 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Human Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of the analogs, a key parameter for predicting in vivo clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds when incubated with human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Phosphate Buffer (e.g., 100 mM, pH 7.4).
-
Test compounds and a positive control (e.g., a rapidly metabolized drug like verapamil).
-
Acetonitrile with an internal standard for protein precipitation.
-
LC-MS/MS system for analysis.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiation: Add the test compound (at a final concentration of ~1 µM) to the HLM mixture. Pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Conclusion
The bioisosteric replacement of the 1-(Pyridin-3-ylmethyl)-1,4-diazepane scaffold is a powerful strategy in SAR-driven drug discovery. By systematically and rationally modifying the pyridine and diazepane moieties, researchers can address specific liabilities and enhance the overall profile of a lead compound. Replacing the pyridine ring with alternatives like fluorinated phenyl rings or benzonitriles can improve metabolic stability while maintaining crucial binding interactions. Modifying the 1,4-diazepane core, particularly through conformational constraint, can significantly boost potency and selectivity. The key to success lies in an iterative design-synthesize-test cycle, underpinned by robust and reproducible experimental protocols, to logically navigate chemical space and identify superior drug candidates.
References
-
Tung, T. T., & Nguyen Quoc, T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12, 2065-2070. [Link]
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Bar-Ziv, R., et al. (2025). A three-step strategy for the conversion of pyridines into benzonitriles. Nature Synthesis. (Note: This is a future publication cited in a ResearchGate diagram, providing the concept). [Link]
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Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23-49. [Link]
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DrugDesign.org. Bioisosterism. [Link]
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Choi, W., et al. (2023). Pyridine-to-Pyridazine Skeletal Editing. ChemRxiv. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Hargreaves, J. A., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1532-1536. [Link]
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Olaru, A., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences, 24(15), 12289. [Link]
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Mandelli, M., Tognoni, G., & Garattini, S. (1978). Clinical pharmacokinetics of diazepam. Clinical Pharmacokinetics, 3(2), 72-91. [Link]
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Ramajayam, R., Giridhar, R., & Yadav, M. R. (2011). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 15(10), 1594-1626. [Link]
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Khan, I., & Ibrar, A. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Current Drug Discovery Technologies, 10(2), 115-125. [Link]
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Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Yoon, S., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(18), 5481. [Link]
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Patel, K. R., & Shaikh, F. M. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 878-883. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
